molecular formula C25H32Cl3N5O6S B12380210 p-SCN-Bn-PCTA (hydrochloride)

p-SCN-Bn-PCTA (hydrochloride)

Cat. No.: B12380210
M. Wt: 637.0 g/mol
InChI Key: OKAAFRRYKFQFDW-NNUMAELLSA-N
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Description

Overview of p-SCN-Bn-PCTA (hydrochloride) in Radiopharmaceutical Science

p-SCN-Bn-PCTA (hydrochloride), chemically known as para-isothiocyanatobenzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid hydrochloride, is a specialized organic molecule designed for use in radiopharmaceutical science. researchgate.net It functions as a bifunctional chelator (BFC), meaning it has two distinct functional parts. medchemexpress.com The first is the PCTA macrocycle, a cage-like structure that securely binds to radiometals. The second is the para-isothiocyanatobenzyl (p-SCN-Bn) group, which acts as a reactive linker for covalently attaching the chelator to a biomolecule, such as an antibody or a peptide. medchemexpress.comaxispharm.com This dual functionality allows for the creation of radioimmunoconjugates, where a radioactive metal is stably held by the PCTA core and guided to a specific biological target by the biomolecule. medchemexpress.comnih.gov This targeted delivery is crucial for enhancing the effectiveness of diagnostic imaging techniques like Positron Emission Tomography (PET) and for developing targeted radiotherapeutics. axispharm.com

Rationale for Bifunctional Chelator Design in Radiometal Chelation

The development of bifunctional chelators is a cornerstone of modern radiopharmaceutical chemistry. nih.govnih.gov Metallic radionuclides, while offering ideal properties for nuclear medicine applications, cannot be directly attached to targeting molecules like antibodies or peptides. nih.govresearchgate.net A bifunctional chelator acts as an essential bridge. nih.gov One part of the molecule, the chelating agent, forms a highly stable complex with the radiometal, preventing its release in the body. nih.govresearchgate.net The other part, a reactive functional group, allows for covalent bonding to a targeting biomolecule. nih.govmdpi.com

Historical Context and Evolution of PCTA-based Chelators

The field of chelation therapy dates back to the early 20th century with the synthesis of EDTA. wikipedia.org In radiopharmaceuticals, the development of bifunctional chelators has progressed from linear (acyclic) chelators like DTPA to macrocyclic (cyclic) chelators like DOTA and NOTA. mdpi.com Macrocyclic chelators generally form more stable complexes with radiometals. snmjournals.org DOTA, for instance, has been a "workhorse" in the field due to its versatility in chelating numerous radiometals. mdpi.com

However, the quest for even better chelators has continued, aiming for faster radiolabeling kinetics at milder conditions (like room temperature) and enhanced stability. mdpi.comacs.org This led to the development of PCTA-based chelators. A key feature of the PCTA ligand is the incorporation of a pyridine (B92270) ring into its macrocyclic framework. researchgate.net This structural element contributes to faster complexation kinetics with several important radiometals compared to traditional chelators like DOTA. researchgate.netacs.org Researchers have synthesized and evaluated various bifunctional versions of PCTA, including p-NO2-Bn-PCTA and p-SCN-Bn-PCTA, to explore their utility in different radiopharmaceutical applications, such as with Gallium-68 (B1239309) and Copper-64. mdpi.comsnmjournals.orgacs.org Studies have shown that Ga-radiolabeled PCTA complexes can exhibit superior stability compared to their DOTA counterparts. mdpi.com

Significance of Isothiocyanate Linkage in Bioconjugation

The para-isothiocyanatobenzyl (p-SCN-Bn) group is a critical component of p-SCN-Bn-PCTA, enabling its attachment to biomolecules. axispharm.com The isothiocyanate group (-N=C=S) is a reactive moiety that readily forms a stable covalent bond, specifically a thiourea (B124793) linkage, with primary amine groups (-NH2) found on proteins and peptides. tdblabs.secore.ac.uk These primary amines are typically present at the N-terminus of a protein or on the side chain of lysine (B10760008) residues. core.ac.ukwiley-vch.de

This method of bioconjugation is widely used in biochemistry and has several advantages. The reaction between isothiocyanates and amines is efficient and can proceed under relatively mild conditions. tdblabs.se The resulting thiourea bond is very stable, which is essential for ensuring that the radiolabeled chelator remains attached to the targeting biomolecule as it circulates in the body. tdblabs.secore.ac.uk While isothiocyanates can also react with other nucleophiles like thiols (from cysteine residues), their high selectivity for amines makes them a reliable tool for protein labeling. core.ac.uknih.govnih.gov The use of an isothiocyanate linker is a well-established strategy in the creation of immunoconjugates for both imaging and therapeutic purposes. axispharm.commdpi.com

Scope and Objectives of Research on p-SCN-Bn-PCTA

Research on p-SCN-Bn-PCTA is driven by the need for more effective and stable radiopharmaceuticals. The primary objectives of investigating this compound include:

Comparative Evaluation: Systematically comparing the radiolabeling efficiency and stability of p-SCN-Bn-PCTA with other established bifunctional chelators like DOTA, NOTA, and DTPA derivatives for various radiometals such as ⁶⁴Cu, ⁶⁸Ga, and ⁹⁰Y. researchgate.netsnmjournals.orgacs.org

Optimizing Radiolabeling Conditions: Determining the ideal conditions (temperature, pH, concentration) to achieve rapid and high-yield radiolabeling of biomolecules conjugated with p-SCN-Bn-PCTA. acs.org For example, studies have shown that PCTA-RGD conjugates can be labeled with ⁶⁸Ga in over 95% yield at room temperature within 5 minutes. acs.org

Developing Novel Radioimmunoconjugates: Using p-SCN-Bn-PCTA to develop new targeted agents for PET imaging and radioimmunotherapy. mdpi.com A notable example is the development of ⁶⁴Cu-labeled NCAB001, an anti-EGFR antibody, for imaging pancreatic cancer. mdpi.com

Assessing In Vivo Performance: Evaluating the biodistribution and stability of radiopharmaceuticals developed with p-SCN-Bn-PCTA in preclinical models to ensure that the radiolabeled conjugate effectively targets the intended disease site with minimal off-target accumulation. acs.org

Ultimately, the goal is to leverage the favorable properties of the PCTA chelator—namely its rapid complexation kinetics and the high stability of its radiometal complexes—to create superior radiopharmaceuticals for clinical use. researchgate.netacs.org

Research Findings on p-SCN-Bn-PCTA and Related Chelators

Table 1: Comparison of Radiolabeling and Stability for ⁶⁴Cu-labeled Rituximab (B1143277) Conjugates. snmjournals.org
Chelator ConjugateInitial Radiolabeling Efficiency (%)Stability in Saline over 48 hr (%)Stability in Serum over 48 hr (%)
p-SCN-Bn-PCTA-Rituximab>99>97>94
p-SCN-Bn-DOTA-Rituximab>99>97>94
p-SCN-Bn-NOTA-Rituximab>99>9797.5 ± 3
p-SCN-Bn-OXO-DO3A-Rituximab>99>97>94
p-SCN-Bn-DTPA-Rituximab9285<40
CHX-A”-DTPA-Rituximab>99>97<40
Table 2: Comparison of ⁶⁸Ga-Labeling and Stability for Nitro-functionalized Chelators. acs.org
ChelatorLabeling EfficiencyStability vs. Apo-transferrinIn Vivo Clearance
p-NO₂-Bn-PCTAMore efficient than DOTARelatively inertKidney clearance, similar to DOTA
p-NO₂-Bn-DOTARequired heating or longer timeIntermediate stability (>20% Ga loss in <1 hr)Kidney clearance
p-NO₂-Bn-NOTAMore efficient than DOTARelatively inertRapid blood/muscle clearance, higher kidney retention
p-NO₂-Bn-OxoMore efficient than DOTAKinetically labileUnstable in vivo

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32Cl3N5O6S

Molecular Weight

637.0 g/mol

IUPAC Name

2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride

InChI

InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1

InChI Key

OKAAFRRYKFQFDW-NNUMAELLSA-N

Isomeric SMILES

C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl

Canonical SMILES

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for P Scn Bn Pcta Hydrochloride

Retrosynthetic Analysis of the PCTA Core

Retrosynthetic analysis of the p-SCN-Bn-PCTA molecule reveals that the core structure is the 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA) ligand. This macrocyclic compound is composed of a 1,4,7-triazacyclononane (B1209588) (TACN) ring fused with a pyridine (B92270) moiety and functionalized with three acetic acid arms. The key disconnections in a retrosynthetic approach involve:

Removal of the p-isothiocyanatobenzyl (p-SCN-Bn) group to yield the PCTA-amine precursor.

De-alkylation of the carboxylate arms to reveal the PCTA macrocycle.

Breaking the bonds formed during the cyclization to create the pyridine-containing acyclic precursor and the TACN macrocycle.

Further deconstruction of the TACN ring to its acyclic precursor, diethylenetriamine (B155796).

This analysis guides the forward synthesis, starting from simpler, commercially available precursors.

Synthesis of the 1,4,7-Triazacyclononane (TACN) Macrocycle

The synthesis of the 1,4,7-triazacyclononane (TACN) macrocycle is a foundational step. wikipedia.org A common and effective method is the Richman-Atkins synthesis. lookchem.com This procedure typically involves the high-dilution cyclization of a di-tosylated amine with a di-tosylated diol.

An alternative and often higher-yielding approach involves the reaction of diethylenetriamine with a sulfonylation agent, such as tosyl chloride, in an aqueous medium with an inorganic base to form a sulfonamidated diethylenetriamine. google.comgoogle.com This intermediate is then cyclized with a two-carbon homologating agent like ethylene (B1197577) glycol ditosylate. google.com The tosyl protecting groups are subsequently removed using strong acidic conditions, such as concentrated sulfuric acid, to yield the TACN macrocycle. lookchem.comgoogle.com

Method Precursors Key Reagents Typical Yield
Richman-Atkins SynthesisN,N′,N″-tritosyldiethylenetriamine, Ethylene glycol ditosylateSodium hydride~71% for the protected macrocycle lookchem.com
Improved Aqueous MethodDiethylenetriamine, Tosyl chloride, Ethylene glycol ditosylateInorganic base (e.g., K₂CO₃), H₂SO₄ for deprotection~75% for the protected macrocycle google.comgoogle.com
"Crab-like" CyclizationDiethylenetriamine, ChloroacetaldehydeNot specifiedOutperforms other methods researchgate.net

Functionalization of the TACN Core to PCTA

With the TACN macrocycle in hand, the next stage is its functionalization to form the PCTA ligand. This involves the incorporation of a pyridine ring and the attachment of three carboxylate arms. A common strategy is to react a suitably protected TACN derivative with a pyridine-containing electrophile that also bears the precursors to the carboxylic acid arms.

More specifically, PCTA can be synthesized from N, N′, N″-tristosyl-(S)-2-(p-nitrobenzyl)-diethylenetriamine, which is prepared from L-nitrophenylalanine. nih.gov This process highlights a convergent synthetic pathway where the pyridine and a portion of the acyclic amine are constructed separately before cyclization. The introduction of the acetic acid arms is typically achieved by alkylation of the secondary amine groups with a suitable reagent like bromoacetic acid or its esters, followed by hydrolysis if necessary.

Introduction of the p-Isothiocyanatobenzyl (p-SCN-Bn) Moiety

The p-isothiocyanatobenzyl (p-SCN-Bn) group is the bifunctional linker that allows for the conjugation of the PCTA chelator to biomolecules, such as antibodies or peptides. nih.gov This reactive group is typically introduced late in the synthetic sequence to avoid its degradation during the preceding steps.

The synthesis of this moiety usually starts with a precursor containing a p-nitrobenzyl group. nih.gov This nitro group is reduced to an amine, often using standard reduction methods like catalytic hydrogenation or reduction with metals such as tin(II) chloride. The resulting aniline (B41778) derivative is then converted to the isothiocyanate by reaction with thiophosgene (B130339) or a thiophosgene equivalent. nih.govsmolecule.com This reaction must be performed under carefully controlled, anhydrous conditions to prevent the formation of byproducts.

Synthesis of the Hydrochloride Salt Form

The final step in the synthesis is the formation of the hydrochloride salt of p-SCN-Bn-PCTA. medchemexpress.eumedchemexpress.com This is generally achieved by treating the final purified compound with hydrochloric acid in a suitable solvent. The hydrochloride salt form often improves the stability and solubility of the compound, particularly in aqueous solutions, which is advantageous for subsequent bioconjugation and radiolabeling procedures. The product is then typically isolated by precipitation or lyophilization.

Optimization of Synthetic Pathways

Protecting Group Strategy: The choice of protecting groups for the amine functionalities is critical. Tosyl groups are common but require harsh conditions for removal. lookchem.comgoogle.com Alternative protecting groups that can be removed under milder conditions are continuously being explored.

Cyclization Conditions: The efficiency of the macrocyclization step is often a bottleneck. Optimization of reaction concentration (high dilution), temperature, and the choice of base can significantly improve yields. lookchem.com The use of a template ion, such as lithium, has been shown to enhance the yield of certain TACN syntheses. researchgate.net

Purification Methods: Each intermediate and the final product must be rigorously purified. Optimization of chromatographic techniques (e.g., column chromatography, HPLC) is essential for obtaining high-purity material. nih.govmdpi.com

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than a linear synthesis where the molecule is built step-by-step. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Precursor Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of each intermediate and the final product. nih.govmdpi.com Different column types (e.g., reversed-phase C18) and mobile phases are used depending on the polarity of the compound being analyzed. mdpi.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the synthesized compounds and to identify any impurities. mdpi.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized molecules and to confirm that the desired transformations have occurred. utrgv.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the isothiocyanate group (-NCS), which has a characteristic strong absorption. mdpi.com

Technique Purpose Information Obtained
HPLCPurity assessment and purificationRetention time, peak purity, separation of isomers nih.govmdpi.com
LC-MSMolecular weight confirmation and impurity identificationMass-to-charge ratio of the parent ion and fragments mdpi.comchromatographyonline.com
NMRStructural elucidationChemical shifts, coupling constants, integration (proton count) utrgv.edu
FTIRFunctional group identificationCharacteristic vibrational frequencies of functional groups mdpi.com

By employing these rigorous synthetic and analytical methodologies, high-quality p-SCN-Bn-PCTA (hydrochloride) can be produced for its critical role in advancing molecular imaging and targeted radiotherapy.

Scalability Considerations in Precursor Synthesis

The synthesis of the foundational 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring, which is the structural core of PCTA, presents a significant challenge for industrial-scale production. While classic laboratory methods like the Richman-Atkins synthesis exist, they are often not suitable for large volumes. google.com More industrially viable processes have been developed to improve yield, reduce cost, and simplify procedures. One such method involves the cyclotetramerization of N-benzylaziridine, which can be prepared in situ, followed by debenzylation. google.com This approach is advantageous for large-scale operations as it avoids the complex purification steps associated with traditional methods.

The following table compares different approaches for synthesizing the core cyclen macrocycle, a critical component of the PCTA precursor.

Synthetic MethodKey ReagentsScaleAdvantagesDisadvantages
Richman-Atkins SynthesisTosyl-protected amines, Sodium ethanolateLab-scaleWell-established, reliable for small quantitiesMulti-step, uses protecting groups, requires chromatography, low overall yield
Cyclocondensation of Linear PrecursorsTriethylenetetramine, GlyoxalLab to Pilot-scaleAlternative to tosyl-based routesCan produce multiple byproducts, requiring careful purification google.com
Cyclotetramerization of AziridineN-benzylaziridine (prepared in situ), p-TsOH, Pd/C for debenzylationIndustrial-scaleCost-effective, uses readily available materials, simplified purification via crystallization google.comRequires handling of reactive intermediates

A plausible synthetic sequence for producing the p-NO2-Bn-PCTA precursor at a significant scale, based on analogous chemistries, is outlined below. The focus for scalability is on maximizing yield at each step and utilizing purification methods like crystallization or precipitation over chromatography.

StepReactionKey ReagentsPrimary Scalability ChallengeMitigation Strategy
1Synthesis of Pyridine-Containing MacrocycleDi-tosylated pyridine derivative, di-tosylated diamineRing-closure reaction yieldHigh-dilution conditions, optimization of reaction time and temperature
2DetosylationHBr/Acetic Acid or Na/NH₃Handling of corrosive reagents, purification of the free macrocycleUse of alternative, less harsh deprotection methods if available
3Alkylation with Nitrobenzyl GroupPCTA macrocycle, p-nitrobenzyl bromideControlling mono-alkylation vs. poly-alkylationCareful control of stoichiometry and reaction conditions
4Carboxymethylationp-NO₂-Bn-PCTA macrocycle, Bromoacetic acid or tert-butyl bromoacetateEnsuring complete alkylation of all secondary aminesUse of excess alkylating agent, pH control
5Deprotection (if esters used)Trifluoroacetic acid (TFA) or HClRemoval of acid and purification of final precursorPrecipitation and recrystallization to isolate the final product researchgate.net

Radiochemistry and Complexation Studies

General Principles of Radiometal Chelation by PCTA Ligands

The 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (PCTA) backbone is a macrocyclic ligand that provides a pre-organized cavity for coordinating with metal ions. The presence of the pyridine (B92270) moiety within the macrocycle is a key feature that distinguishes PCTA-based chelators from others like DOTA. This structural element is believed to contribute to faster complexation kinetics with many radiometals of interest. researchgate.net The nitrogen and oxygen donor atoms from the pyridine ring and the acetate (B1210297) arms, respectively, create a strong coordination cage around the radiometal, leading to the formation of stable complexes. The isothiocyanate group (-SCN) serves as a versatile linker, enabling the covalent attachment of the chelator to biomolecules such as peptides and antibodies for targeted delivery of radionuclides.

The chelation process is a multi-step reaction involving the displacement of solvent molecules from the radiometal's coordination sphere and the sequential binding of the donor atoms of the PCTA ligand. The thermodynamic stability and kinetic inertness of the resulting radiometal-PCTA complex are crucial for its in vivo applications, preventing the release of the radionuclide and its non-specific accumulation in the body.

Investigation of Radiometal Binding Kinetics with p-SCN-Bn-PCTA

The efficiency and speed at which a chelator binds to a radiometal are critical factors in the preparation of radiopharmaceuticals. The following subsections detail the complexation kinetics of p-SCN-Bn-PCTA with several clinically relevant radiometals.

¹¹¹In Complexation

Currently, there is limited specific data available in the public domain detailing the complexation kinetics of Indium-111 with p-SCN-Bn-PCTA. However, based on the general principles of PCTA ligands, it is anticipated that the complexation would be efficient.

⁶⁸Ga Complexation

Gallium-68 (B1239309) is a widely used positron-emitting radionuclide for PET imaging. Studies have shown that p-SCN-Bn-PCTA can be effectively radiolabeled with ⁶⁸Ga. When conjugated to a cyclo-RGDyK peptide, the resulting PCTA-RGD conjugate achieved a radiochemical yield (RCY) of over 95% at room temperature within 5 minutes. For higher effective specific activities, gentle heating at 40°C was employed.

¹⁷⁷Lu Complexation

Lutetium-177 is a therapeutic radionuclide with increasing importance in targeted radionuclide therapy. While specific kinetic studies for the complexation of ¹⁷⁷Lu with p-SCN-Bn-PCTA are not extensively detailed in available literature, a study on a similar PCTA-NCS ligand showed that the ¹⁷⁷Lu complex could be obtained in high radiolabeling yields at ambient temperature and exhibited excellent in vitro stability. nih.gov

Other Relevant Radiometals (e.g., ⁹⁰Y, ²²⁵Ac, ⁸⁹Zr, ⁶⁴Cu, ⁵²Mn)

Yttrium-90 (B1217062) is a high-energy beta-emitter used in radionuclide therapy. The complexation of ⁹⁰Y with p-SCN-Bn-PCTA has been investigated, demonstrating that quantitative complexation does not occur at room temperature for up to one hour. researchgate.net However, heating at 80°C for a few minutes is sufficient to achieve a radiolabeling yield of over 95%. researchgate.netresearchgate.net

Actinium-225 is a potent alpha-emitting radionuclide for targeted alpha therapy. There is currently a lack of specific studies on the complexation kinetics of ²²⁵Ac with p-SCN-Bn-PCTA.

Copper-64 is a versatile radionuclide used for both PET imaging and therapy. p-SCN-Bn-PCTA has been shown to be a highly effective chelator for ⁶⁴Cu. When conjugated to the antibody trastuzumab, ⁶⁴Cu-PCTA-trastuzumab was prepared at room temperature with a radiochemical yield of over 95% in less than 30 minutes. nih.gov This was significantly faster than the analogous DOTA conjugate, which required 2 hours to achieve an 88% yield under the same conditions. nih.gov Another study involving rituximab (B1143277) conjugates also demonstrated high labeling efficiency (>99%) for ⁶⁴Cu with p-SCN-Bn-PCTA. nih.gov

Manganese-52 is a positron-emitting radionuclide with potential for PET imaging. Currently, there is no specific information available regarding the complexation kinetics of ⁵²Mn with p-SCN-Bn-PCTA.

Chelation Efficiency and Radiochemical Yield Optimization

Optimizing the conditions for radiolabeling is crucial for the successful preparation of radiopharmaceuticals. Several factors, including pH, temperature, reaction time, and the molar ratio of the chelator to the radiometal, can significantly influence the chelation efficiency and the final radiochemical yield.

For ⁹⁰Y complexation , studies have shown that temperature is a critical parameter. While room temperature labeling is inefficient, heating at 80°C for a short period dramatically increases the radiochemical yield to over 95%. researchgate.net The molar ratio of yttrium to PCTA also plays a role, with high yields being achievable across various ratios. researchgate.net However, the presence of trace metal impurities such as Cu(II), Zn(II), Co(II), and Fe(III) can significantly reduce the complexation yield. researchgate.net

In the case of ⁶⁴Cu , high radiochemical yields (>95%) can be achieved with p-SCN-Bn-PCTA at room temperature within 30 minutes, indicating very favorable kinetics. nih.gov This rapid and efficient labeling at mild conditions is a significant advantage, especially when working with temperature-sensitive biomolecules. Studies have also shown that macrocyclic chelators like PCTA provide superior stability for the ⁶⁴Cu complex in serum compared to acyclic chelators like DTPA derivatives. nih.gov

For ⁶⁸Ga , radiolabeling with p-SCN-Bn-PCTA conjugates can be performed efficiently at room temperature, although gentle heating to 40°C can help in achieving higher effective specific activities.

Radiocomplex Stability Studies in vitro

The stability of the radiocomplex is paramount for its successful application in vivo. A stable complex ensures that the radiometal remains chelated and does not dissociate, which could lead to non-specific accumulation in non-target tissues. The stability of p-SCN-Bn-PCTA radiocomplexes has been evaluated through several in vitro studies.

The resistance of a radiocomplex to transchelation by serum proteins and other endogenous metal-binding molecules is a key indicator of its in vivo stability. The 68Ga-labeled PCTA-RGD conjugate has demonstrated high stability in human serum, with over 90% of the complex remaining intact after 4 hours of incubation.

Radiocomplexes of p-SCN-Bn-PCTA with 64Cu have shown exceptional stability in serum. When conjugated to the antibody rituximab, the 64Cu-PCTA complex was very stable, with less than 6% dissociation of the 64Cu over a 48-hour period in serum nih.govresearchgate.net. Another study with a 64Cu-PCTA-trastuzumab conjugate reported that it was more than 95% intact after 24 hours and approximately 80% intact after 48 hours in serum nih.gov. This high stability is a significant advantage over some other chelators, such as DOTA, which can show lower stability with 64Cu under similar conditions nih.gov.

RadiometalConjugateSerum Stability (Time)% Intact
68GaPCTA-RGD4 h>90
64CuPCTA-rituximab48 h>94
64CuPCTA-trastuzumab24 h>95
64CuPCTA-trastuzumab48 h~80

The stability of a radiocomplex across a range of pH values is important, as it may encounter different physiological environments in vivo. A study on the closely related chelator, p-NO2-Bn-PCTA, demonstrated that its complexes with 67/68Ga were highly kinetically stable, with little degradation or loss of the radiometal after 24 hours of incubation at pH 2 finechem-mirea.ru.

Long-term stability is particularly important for radiometals with longer half-lives, such as 64Cu (t1/2 = 12.7 hours). As mentioned previously, 64Cu-labeled PCTA-rituximab conjugates have demonstrated excellent long-term stability, with over 94% of the complex remaining intact after 48 hours in serum nih.govresearchgate.net.

For the shorter-lived 68Ga (t1/2 = 68 minutes), stability studies are typically conducted over a few hours. The high stability of the 68Ga-PCTA-RGD conjugate for at least 4 hours is well within the useful timeframe for PET imaging with this radionuclide. These findings underscore the robustness of the PCTA macrocycle in securely chelating these radiometals over extended periods relevant to their clinical use.

Characterization of Radiometal Complexes

The bifunctional chelator p-SCN-Bn-PCTA has been successfully used to form stable complexes with various radiometals, notably Gallium-68 (⁶⁸Ga) and Yttrium-90 (⁹⁰Y). The characterization of these complexes involves assessing the radiolabeling efficiency, reaction kinetics, and stability.

For ⁶⁸Ga, conjugates of p-SCN-Bn-PCTA, such as PCTA-RGD, can be radiolabeled with high efficiency. Studies have shown that a greater than 95% radiochemical yield (RCY) can be achieved within 5 minutes at room temperature acs.orgnih.gov. The specific activity of the resulting ⁶⁸Ga-PCTA-RGD complex can be enhanced by gentle heating, reaching up to 55 MBq/nmol with a 95% RCY at 40 °C acs.orgnih.gov. The stability of the ⁶⁸Ga-labeled conjugate has been evaluated in serum, where it remained over 90% stable after 4 hours acs.orgnih.gov. Specifically, at the 4-hour mark, the ⁶⁸Ga-PCTA-RGD complex showed a stability of 93 ± 2% acs.orgnih.gov.

Complexation with ⁹⁰Y requires more stringent conditions. Quantitative complexation of ⁹⁰Y with p-SCN-Bn-PCTA does not occur efficiently at room temperature, even after an hour researchgate.net. However, heating the reaction to 80 °C significantly accelerates the kinetics, allowing for a radiolabeling yield of over 95% to be achieved within just a few minutes researchgate.net. This demonstrates that an elevated temperature is crucial for favorable complexation kinetics with ⁹⁰Y researchgate.net. The resulting ⁹⁰Y-PCTA complex can be characterized using radio-HPLC, where it shows a distinct retention time of 18.2 minutes, clearly separating it from free ⁹⁰Y researchgate.net. Furthermore, macrocyclic radioimmunoconjugates of PCTA labeled with Copper-64 (⁶⁴Cu) have demonstrated high stability in serum, with less than 6% dissociation of the radiometal over a 48-hour period researchgate.net.

Table 1: Radiolabeling Conditions and Characterization of p-SCN-Bn-PCTA Complexes
RadiometalReaction ConditionsRadiochemical Yield (RCY)StabilityReference
Gallium-68 (⁶⁸Ga)Room temperature, 5 min>95%93 ± 2% in serum after 4 h acs.orgnih.gov
Gallium-68 (⁶⁸Ga)40 °C95% (up to 55 MBq/nmol)Not specified acs.orgnih.gov
Yttrium-90 (⁹⁰Y)80 °C, a few minutes>95%Not specified researchgate.net
Copper-64 (⁶⁴Cu)Not specifiedNot specified>94% in serum after 48 h researchgate.net

Metal Ion Selectivity and Competition Assays

The presence of trace metal ion impurities can significantly impact the radiochemical yield of ⁹⁰Y complexation with bifunctional chelators. Competition assays have been performed to evaluate the selectivity of p-SCN-Bn-PCTA for ⁹⁰Y in the presence of other metal ions such as Copper(II), Zinc(II), Cobalt(II), and Iron(III) researchgate.netresearchgate.net.

These studies reveal that p-SCN-Bn-PCTA is highly sensitive to the presence of competing metal ions researchgate.net. The complexation yield of ⁹⁰Y is significantly reduced by Cu(II), Zn(II), and Co(II) ions. Adverse effects become evident at concentrations beyond 5 ppm for both Cu(II) and Zn(II), and at 10 ppm for Co(II) researchgate.netresearchgate.net.

Notably, p-SCN-Bn-PCTA is most sensitive to the presence of Fe(III) ions when compared to other chelators like p-SCN-Bn-DTPA and p-SCN-Bn-DOTA researchgate.net. While Fe(III) has minimal effect on the ⁹⁰Y complexation with DOTA and DTPA derivatives at low levels, it substantially reduces the complexation yield with PCTA researchgate.netresearchgate.net. This high sensitivity suggests that p-SCN-Bn-PCTA could potentially be used as an indicator for assessing the chemical purity of ⁹⁰Y solutions derived from generators researchgate.netresearchgate.net. In contrast, Zirconium(IV) ions were found to have only a minimal effect on the complexation at lower concentrations researchgate.netresearchgate.net.

Table 2: Influence of Competing Metal Ions on ⁹⁰Y Complexation with p-SCN-Bn-PCTA
Competing Metal IonConcentration Threshold for InterferenceEffect on ⁹⁰Y Complexation YieldReference
Copper(II) (Cu²⁺)> 5 ppmSignificant reduction researchgate.netresearchgate.net
Zinc(II) (Zn²⁺)> 5 ppmSignificant reduction researchgate.netresearchgate.net
Cobalt(II) (Co²⁺)> 10 ppmSignificant reduction researchgate.netresearchgate.net
Iron(III) (Fe³⁺)Low levelsSignificant reduction (higher sensitivity than DOTA/DTPA) researchgate.net
Zirconium(IV) (Zr⁴⁺)Low concentrationsMinimal effect researchgate.netresearchgate.net

Conjugation Methodologies and Bioconjugate Chemistry

Principles of Isothiocyanate-Amine Conjugation

The conjugation of p-SCN-Bn-PCTA to biological molecules is achieved through the reaction of its isothiocyanate (-N=C=S) functional group with primary amines (-NH2). This reaction is a cornerstone of bioconjugation chemistry due to its efficiency and the stability of the resulting bond.

The fundamental principle involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This process forms a stable thiourea (B124793) linkage (-NH-C(S)-NH-). nih.govmedchemexpress.com Isothiocyanates are notably more stable in aqueous solutions and common solvents compared to their isocyanate counterparts, making them well-suited for biochemical applications. nih.govmedchemexpress.com

The reaction kinetics are dependent on several factors, particularly the pH of the reaction medium. The reaction with amines is favored under slightly alkaline conditions, typically in a pH range of 8 to 9.5. mdpi.comnih.gov At this pH, the primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, are deprotonated and thus more nucleophilic, facilitating the reaction. nih.gov Buffers containing free amines, such as Tris or glycine, must be avoided as they would compete with the target biomolecule for reaction with the isothiocyanate group. medchemexpress.com

Conjugation of p-SCN-Bn-PCTA to Biomolecules

The isothiocyanate group of p-SCN-Bn-PCTA enables its straightforward attachment to a wide array of biomolecules that possess accessible primary amine groups. nih.gov This versatility has led to its use in modifying peptides, antibodies, and other biological scaffolds for applications in molecular imaging and radiotherapy. researchgate.netrsc.org

Peptides are valuable targeting vectors due to their high affinity and specificity for disease-related markers. Covalent modification of peptides with chelators like p-SCN-Bn-PCTA is a key strategy for developing targeted radiopharmaceuticals. rsc.orgresearchgate.net The primary amine at the N-terminus or on the side chain of lysine residues provides a site for conjugation.

A notable example is the conjugation of p-SCN-Bn-PCTA to the cyclic peptide cyclo-RGDyK, which targets the αvβ3 integrin, a receptor often overexpressed in tumor vasculature. researchgate.net In a comparative study, both p-SCN-Bn-PCTA and p-SCN-Bn-NOTA were successfully conjugated to cyclo-RGDyK. The resulting PCTA-RGD conjugate retained its high affinity for the target receptor and demonstrated efficient radiolabeling with Gallium-68 (B1239309) (⁶⁸Ga).

Table 1: Comparison of ⁶⁸Ga-labeled RGD Peptide Conjugates
Parameter⁶⁸Ga-PCTA-RGD⁶⁸Ga-NOTA-RGD
Radiolabeling Condition>95% RCY at RT (5 min); higher specific activity with gentle heat (40°C)>95% RCY at RT (5 min)
Serum Stability (4h)93 ± 2%98 ± 1%
Kidney Uptake (2h post-injection)1.1 ± 0.5%2.7 ± 1.3%

The study highlighted that while both conjugates performed similarly, the ⁶⁸Ga-PCTA-RGD conjugate showed significantly lower kidney uptake, which can be advantageous in reducing renal radiation dose during imaging or therapy.

Monoclonal antibodies (mAbs) and their fragments are widely used for targeted delivery due to their high specificity. The p-SCN-Bn-PCTA chelator is conjugated to mAbs by targeting the solvent-exposed primary amine groups on the side chains of lysine residues. nih.gov This reaction results in a stable radioimmunoconjugate after subsequent radiolabeling.

Studies have demonstrated the successful conjugation of p-SCN-Bn-PCTA to antibodies such as trastuzumab (which targets the HER2/neu receptor) and the anti-EGFR antibody NCAB001. rsc.org A key parameter in antibody conjugation is the chelator-to-antibody ratio (CAR), which can influence the immunoreactivity and pharmacokinetic properties of the final product. For NCAB001, a 5:1 molar ratio of p-SCN-Bn-PCTA to antibody during conjugation resulted in an average of approximately three PCTA molecules per antibody.

A comparative study evaluated the efficiency of p-SCN-Bn-PCTA against other bifunctional chelators for ⁶⁴Cu radiolabeling of trastuzumab. The results showed that PCTA-trastuzumab could be radiolabeled with high efficiency under mild, room temperature conditions, outperforming the commonly used p-SCN-Bn-DOTA. rsc.org

Table 2: Comparison of Bifunctional Chelators for ⁶⁴Cu-Trastuzumab Labeling rsc.org
Chelator ConjugateRadiolabeling ConditionsRadiochemical Yield (RCY)Tumor Uptake (24h)
PCTA-trastuzumabRoom Temp, <30 min>95%Higher than DOTA conjugate
Oxo-DO3A-trastuzumabRoom Temp, <30 min>95%Higher than DOTA conjugate
DOTA-trastuzumabRoom Temp, 2 h88%Baseline

The superior radiolabeling efficiency and higher tumor uptake of the ⁶⁴Cu-PCTA-trastuzumab conjugate underscore the advantages of the PCTA macrocycle for antibody-based imaging. rsc.org

The functionalization of nanoparticle surfaces with bifunctional chelators like p-SCN-Bn-PCTA is a promising strategy for developing advanced imaging probes and drug delivery systems. While specific literature detailing the use of p-SCN-Bn-PCTA for this purpose is limited, the underlying chemical principles are well-established.

The strategy typically involves nanoparticles, such as those made of silica, that have been pre-functionalized to present primary amine groups on their surface. The isothiocyanate group of p-SCN-Bn-PCTA can then react with these surface amines to covalently attach the chelator. This approach has been demonstrated with isothiocyanate-functionalized mesoporous silica nanoparticles, which were shown to react efficiently with primary amines in aqueous media. nih.gov

Furthermore, other derivatives of the PCTA chelator have been successfully immobilized onto silica nanoparticles, confirming the compatibility of the PCTA core with such solid supports. researchgate.net This evidence supports the feasibility of using p-SCN-Bn-PCTA to functionalize aminated nanoparticle surfaces, thereby enabling them to be labeled with radiometals for applications like PET-MRI dual-modality imaging.

Beyond peptides and proteins, p-SCN-Bn-PCTA can be conjugated to other targeting scaffolds, such as nucleic acid aptamers. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. For conjugation, aptamers can be synthesized with a 5'- or 3'-amine modification.

In one study, p-SCN-Bn-PCTA was conjugated to the A10-3.2 RNA aptamer, which targets the prostate-specific membrane antigen (PSMA). mdpi.com The aptamer was modified with a 5'-primary amine group. The conjugation reaction proved to be highly efficient, yielding the desired PCTA-aptamer conjugate with high purity after purification. mdpi.com This work established key parameters for the successful conjugation of p-SCN-Bn-PCTA to RNA aptamers, paving the way for their use as targeted radiopharmaceutical agents. mdpi.com

Optimization of Conjugation Reaction Parameters

The efficiency and success of conjugating p-SCN-Bn-PCTA to a biomolecule depend on the careful optimization of several reaction parameters, including pH, temperature, reaction time, and the molar ratio of reactants.

pH : As noted, a slightly alkaline pH (typically 8.0-9.5) is optimal for the isothiocyanate-amine reaction, as it ensures the amine groups are sufficiently deprotonated and nucleophilic. mdpi.com

Temperature : Conjugation reactions are often performed at room temperature or with gentle heating. For instance, conjugating p-SCN-Bn-PCTA to an antibody was performed overnight at 37°C, while conjugation to an RNA aptamer was conducted at 40°C. mdpi.com While higher temperatures can increase reaction rates, they must be chosen carefully to avoid denaturation of the biomolecule.

Molar Ratio : The molar ratio of p-SCN-Bn-PCTA to the biomolecule is a critical parameter to control the degree of labeling. An excess of the chelator is typically used to drive the reaction to completion. Ratios ranging from 5:1 to 50:1 (chelator:biomolecule) have been reported in the literature, depending on the biomolecule and the desired number of attached chelators. mdpi.com

Reaction Time : The optimal reaction time can vary from a few hours to overnight. For aptamer conjugation, it was noted that reaction times exceeding 5 hours could lead to unwanted side products. mdpi.com Monitoring the reaction's progress via techniques like HPLC is often employed to determine the optimal endpoint.

Table 3: Optimized Parameters for p-SCN-Bn-PCTA Conjugation
BiomoleculepHTemperature (°C)Molar Ratio (Chelator:Biomolecule)Reaction TimeReference
Antibody (NCAB001)Not specified375:1Overnight
RNA Aptamer (A10-3.2)8-94050:1< 5 hours mdpi.com
Peptide (cyclo-RGDyK)Not specified40 (for labeling)Not specifiedNot specified

Table of Compound Names

Abbreviation/NameFull Chemical Name
p-SCN-Bn-PCTA(4S)-4-((4-Isothiocyanatophenyl)methyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
NOTA1,4,7-triazacyclononane-1,4,7-triacetic acid
p-SCN-Bn-DOTAS-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
p-SCN-Bn-NOTAS-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid
Oxo-DO3A1-Oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid
TrisTris(hydroxymethyl)aminomethane
HPLCHigh-Performance Liquid Chromatography
RCYRadiochemical Yield
PETPositron Emission Tomography
MRIMagnetic Resonance Imaging
EGFREpidermal Growth Factor Receptor
HER2Human Epidermal Growth factor Receptor 2
PSMAProstate-Specific Membrane Antigen

pH Control and Buffer Systems

The reaction between the isothiocyanate group of p-SCN-Bn-PCTA and the primary amines of a biomolecule is highly pH-dependent. The nucleophilic amine must be in its unprotonated state to react efficiently. Therefore, conjugation is typically performed under slightly alkaline conditions.

Commonly employed buffer systems and pH ranges include:

Sodium Bicarbonate Buffer: A pH of 8.7 is often used for conjugating p-SCN-Bn-PCTA to antibodies. nih.gov

HEPES Buffer: Solutions buffered to pH 8.5 have been utilized for antibody conjugation. nih.gov

Phosphate-Buffered Saline (PBS): In some protocols, a PBS buffer at pH 8.0 has been used. nih.gov

Sodium Carbonate Buffer: For adjusting the pH of antibody solutions to between 8.9 and 9.0 prior to adding the chelator. nih.gov

Maintaining the pH within the optimal range of approximately 8.5 to 9.0 is crucial. A lower pH would lead to protonation of the amine groups, reducing their nucleophilicity and hindering the reaction. Conversely, a significantly higher pH could risk denaturation or degradation of the biomolecule, compromising its biological activity.

Stoichiometry of Reactants

The stoichiometry, or the molar ratio of p-SCN-Bn-PCTA to the biomolecule, is a key parameter that dictates the average number of chelator molecules conjugated to each biomolecule. This is often referred to as the chelator-to-antibody ratio (CAR). A higher molar excess of the chelator generally leads to a higher degree of conjugation. However, excessive conjugation can negatively impact the immunoreactivity and pharmacokinetic properties of the biomolecule. Therefore, the stoichiometry must be carefully optimized for each specific application.

BiomoleculeTargetMolar Excess of Chelator to BiomoleculeReference
TrastuzumabAntibody20-fold nih.gov
CetuximabAntibody100-fold nih.gov
LLP2A-PEG4PeptidomimeticNot specified, direct conjugation nih.gov

The goal is to achieve a sufficient number of attached chelators for effective radiolabeling without altering the biological function of the targeting molecule. For instance, studies with the antibody rituximab (B1143277) conjugated with similar isothiocyanate-functionalized chelators resulted in an average of 6.1 to 8.8 chelator groups per antibody molecule, which was deemed suitable for successful radiolabeling. nih.gov

Reaction Temperature and Time

Reaction temperature and duration are critical variables that influence both the efficiency of the conjugation and the stability of the biomolecule. These parameters are often interdependent and are optimized to drive the reaction to completion while minimizing potential damage to the protein or peptide.

TemperatureDurationBiomolecule TypeReference
4°COvernightAntibody (Trastuzumab) nih.gov
4°C1 dayAntibody (Cetuximab) nih.gov
Room Temperature4 hoursPeptidomimetic nih.gov
37°C1 hourAntibody (B43.13) nih.gov

Lower temperatures, such as 4°C, are often paired with longer incubation times (e.g., overnight) to gently facilitate the reaction while preserving the delicate structure of antibodies. nih.govnih.gov In contrast, milder conditions such as room temperature for a few hours may be sufficient for more robust molecules or when faster conjugation is desired. nih.gov In some cases, elevated temperatures like 37°C are used for shorter periods to accelerate the reaction. nih.gov

Purification and Characterization of p-SCN-Bn-PCTA Bioconjugates

Following the conjugation reaction, the mixture contains the desired bioconjugate, unreacted p-SCN-Bn-PCTA, and potentially aggregated or modified biomolecules. A robust purification and characterization process is essential to isolate the pure conjugate and verify its integrity and quality.

Chromatographic Purification Techniques (e.g., HPLC, size exclusion)

Chromatographic methods are indispensable for purifying p-SCN-Bn-PCTA bioconjugates from smaller, unreacted molecules.

Size Exclusion Chromatography (SEC): This is the most common method for purification. It separates molecules based on their size. The large bioconjugate elutes first, while the smaller, unreacted p-SCN-Bn-PCTA molecules are retained longer. Pre-packed columns, such as PD-10 desalting columns, are frequently used for this purpose. nih.gov

Centrifugal Filters: Devices like Centricon or Vivaspin filters, which have a specific molecular weight cutoff (e.g., 100 kDa), are used to separate the high-molecular-weight antibody conjugate from the low-molecular-weight unreacted chelator through repeated washing and concentration steps. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a size-exclusion column, can be used for both analytical assessment of purity and for purification of the conjugate. nih.gov Reversed-phase HPLC can also be employed for the analysis of smaller peptide conjugates.

Mass Spectrometry for Conjugate Integrity

Mass spectrometry (MS) is a powerful analytical tool used to confirm the successful conjugation and to determine the number of p-SCN-Bn-PCTA molecules attached per biomolecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly well-suited for large molecules like antibodies. nih.gov By comparing the mass spectrum of the unconjugated antibody with that of the purified conjugate, the increase in molecular weight can be measured. This mass difference, divided by the molecular weight of a single p-SCN-Bn-PCTA moiety, provides the average chelator-to-antibody ratio. For example, MALDI-TOF analysis of a rituximab conjugate showed two major peaks corresponding to the unconjugated mAb (146,491 Da) and the conjugated mAb (149,873 Da), indicating an average of 6.1 chelator groups per antibody molecule. nih.gov This confirms the covalent attachment and provides a quantitative measure of the conjugation efficiency.

Spectroscopic Analysis of Conjugate Purity

Spectroscopic techniques are employed to assess the purity and structural integrity of the bioconjugate after the labeling and purification process.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to confirm the formation of the thiourea bond, which has a characteristic vibrational frequency. This provides direct evidence of the covalent linkage between the chelator and the biomolecule. nih.gov

UV-Vis Spectroscopy: This method is routinely used to determine the protein concentration of the final conjugate solution, which is a critical parameter for subsequent radiolabeling and in vitro or in vivo studies.

Determination of Chelator-to-Biomolecule Ratio

This technique measures the precise molecular weight of the unconjugated biomolecule and the final conjugated product. The mass difference between the two corresponds to the total mass of the attached chelator molecules. By dividing this mass difference by the molecular weight of a single p-SCN-Bn-PCTA molecule, the average number of chelators per biomolecule can be accurately calculated. nih.gov

For example, in studies involving the conjugation of similar isothiocyanate-functionalized chelators to the antibody Rituximab, MALDI-TOF MS was used to determine the average number of chelating groups attached per antibody molecule. The analysis revealed distinct peaks for the unconjugated antibody and the heavier, conjugated antibody, allowing for a precise calculation of the conjugation ratio. nih.gov

Table 1: Example Determination of Chelator-to-Antibody Ratio using MALDI-TOF MS

AnalyteObserved Molecular Weight (Da)CalculationAverage Chelator Molecules per Antibody
Unconjugated Antibody146,477-0
Chelator-Conjugated Antibody151,246(151,246 - 146,477) / 527.6*~8.8

*Note: Calculation based on the molecular weight of p-SCN-Bn-PCTA (527.6 g/mol ) for illustrative purposes. Data derived from a study on a similar chelator. nih.govnih.gov

Preservation of Biomolecule Integrity Post-Conjugation

It is imperative that the conjugation process does not compromise the structural or functional integrity of the target biomolecule. The random attachment of chelators to lysine residues could potentially alter the biomolecule's conformation, block binding sites, or lead to aggregation, thereby reducing its efficacy. biosyn.comnih.gov

Several analytical techniques are employed to verify the integrity of the biomolecule after conjugation:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common method used to confirm the integrity and purity of proteins and antibodies after conjugation. By comparing the electrophoretic mobility of the conjugated biomolecule to the unconjugated starting material, researchers can verify that the molecule's primary structure remains intact and has not undergone significant degradation or aggregation. researchgate.netnih.gov In studies with conjugated antibodies, SDS-PAGE patterns of the final product should be comparable to the unconjugated control, showing no new bands that would indicate fragmentation. nih.gov

Functional Assays: Beyond structural integrity, functional assays are essential to ensure that the biomolecule retains its biological activity. For antibodies, this involves performing immunoreactivity assays to confirm that the antigen-binding site remains accessible and functional. A loss of immunoreactivity would indicate that the conjugation process has interfered with the antibody's ability to bind to its target. nih.gov

The careful application and validation of these analytical methods ensure that the final bioconjugate is both structurally sound and functionally active, a prerequisite for its use in targeted imaging and therapy.

Table 2: Compound Names Mentioned in this Article

Abbreviation/NameFull Chemical Name
p-SCN-Bn-PCTA(4S)-4-((4-Isothiocyanatophenyl)methyl)-3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
RituximabA chimeric monoclonal antibody against the protein CD20
p-SCN-Bn-DOTA2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
p-SCN-Bn-DTPA2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid
p-SCN-Bn-NOTA2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid
p-SCN-Bn-CHX-A"-DTPAN-[(R)-2-Amino-3-(p-isothiocyanato-phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid

Preclinical in Vitro Evaluation of Radioconjugates

Assessment of Radioconjugate Radiochemical Purity and Stability

A critical initial step in the preclinical evaluation of any radioconjugate is the determination of its radiochemical purity and stability. High radiochemical purity ensures that the radioactivity is almost exclusively associated with the intact radioconjugate, minimizing off-target effects. Stability, particularly in biological media, is paramount for the radiopharmaceutical to reach its intended target in vivo.

Serum Stability Studies

The stability of radioconjugates in serum is a key predictor of their in vivo behavior. Studies have demonstrated the high stability of radioconjugates prepared with p-SCN-Bn-PCTA. For instance, a study comparing various bifunctional chelators for the radiolabeling of rituximab (B1143277) with copper-64 (⁶⁴Cu) found that macrocyclic chelator conjugates, including the one with p-SCN-Bn-PCTA, were remarkably stable in serum. Specifically, these macrocyclic radioimmunoconjugates showed less than 6% dissociation of ⁶⁴Cu over a 48-hour period. In another study, ⁶⁴Cu-PCTA-trastuzumab was reported to be over 95% intact after 24 hours and approximately 80% intact after 48 hours in serum.

A new anti-EGFR antibody, NCAB001, was conjugated with p-SCN-Bn-PCTA and labeled with ⁶⁴Cu. The resulting radioconjugate, ⁶⁴Cu-NCAB001, demonstrated excellent stability. A formulation containing acetate (B1210297) buffer, glycine, and polysorbate-80 was developed that stabilized the PCTA-NCAB001 conjugate for a year-long storage and the final ⁶⁴Cu-NCAB001 for up to 24 hours after radiolabeling, with a sufficient radioactivity concentration for clinical use. patsnap.com

RadioconjugateRadionuclideStability in Serum (48 hours)
PCTA-Rituximab⁶⁴Cu>94% intact
PCTA-Trastuzumab⁶⁴Cu~80% intact
PCTA-NCAB001⁶⁴CuStable for up to 24 hours

Lysosomal Stability (if applicable to target)

Information regarding the specific lysosomal stability of radioconjugates utilizing p-SCN-Bn-PCTA is not extensively detailed in the currently available literature. This is an area that warrants further investigation, as the fate of the radiometal-chelator complex within the lysosome is critical for therapeutic applications where the release of the cytotoxic payload in this organelle is desired.

Target-Specific Binding Affinity and Selectivity

For a radioconjugate to be effective, the conjugation of the chelator and radiometal must not significantly impair the binding affinity and selectivity of the targeting biomolecule for its receptor or antigen.

Cell Binding Assays (e.g., saturation binding, competition binding)

Cell binding assays are crucial for quantifying the interaction between a radioconjugate and its target on the cell surface. A study involving a new anti-EGFR antibody, NCAB001, conjugated to p-SCN-Bn-PCTA and labeled with ⁶⁴Cu, determined the dissociation constant (Kd) to be 1.1 nM. mdpi.com This indicates a high binding affinity of the radioconjugate for its target. The immunoreactive fraction of ⁶⁴Cu-NCAB001 was also high, at 91.7%. mdpi.com

In another study, the bifunctional chelator p-SCN-Bn-PCTA was conjugated to the cyclic peptide cyclo-RGDyK. The resulting conjugate, PCTA-RGD, was found to retain its affinity for the α(v)β(3) integrin receptor.

RadioconjugateTarget Cell LineBinding Affinity (Kd)Immunoreactive Fraction
⁶⁴Cu-NCAB001HCT1161.1 nM91.7%
⁶⁸Ga-PCTA-RGD(Not specified)Retained affinity(Not specified)

Receptor/Antigen Specificity Studies

Specificity is paramount to ensure that the radioconjugate accumulates at the target site while minimizing uptake in non-target tissues. Studies have confirmed that conjugation with p-SCN-Bn-PCTA does not compromise the specificity of the targeting molecule. For example, the relative binding potency of PCTA-NCAB001 was found to be comparable to that of the unconjugated antibody, cetuximab. patsnap.comnih.gov Similarly, the PCTA-RGD conjugate retained its specificity for the α(v)β(3) receptor. These findings indicate that the p-SCN-Bn-PCTA chelator can be attached to targeting biomolecules without significantly altering their specific binding characteristics.

Internalization Kinetics of Radioconjugates in Target Cells

The rate and extent of internalization of a radioconjugate into its target cell are critical parameters, especially for therapeutic applications where intracellular delivery of the radionuclide is required for efficacy. While some studies have mentioned the evaluation of the internalization rate of p-SCN-Bn-PCTA conjugates, detailed quantitative data from these assessments are not widely available in the current literature. One study involving a ⁶⁸Ga-labeled bombesin (B8815690) antagonist, RM2, which is not a PCTA conjugate, provides an example of such an analysis, showing a GRP-R mediated internalization of 24.4 ± 4.3% at 30 minutes. mdpi.com Further research is needed to specifically quantify the internalization kinetics of various radioconjugates that utilize the p-SCN-Bn-PCTA chelator to fully understand their potential as therapeutic agents.

In Vitro Cellular Retention Studies

While detailed kinetic studies on the long-term cellular retention of p-SCN-Bn-PCTA radioconjugates are not extensively detailed in the available literature, the prerequisite for cellular retention—successful binding to a target cell—is well-documented. In vitro assays are used to confirm that the immunoreactivity of the targeting molecule, such as an antibody, is preserved after conjugation with p-SCN-Bn-PCTA and subsequent radiolabeling.

For instance, studies involving the antibody trastuzumab conjugated with p-SCN-Bn-PCTA and labeled with copper-64 (⁶⁴Cu) confirmed that the immunoreactivity of the antibody was retained. This was verified through cell-based radioassays and flow cytometry, which measure the ability of the radioconjugate to bind specifically to its target receptor, HER2/neu, on cancer cells. The preservation of binding affinity is a critical first step, indicating that the conjugate can effectively target and engage with cells, which is necessary for any subsequent cellular retention and internalization.

Similarly, when the anti-CD20 antibody rituximab was conjugated with p-SCN-Bn-PCTA, the resulting construct was evaluated for its ability to bind to its cellular target. nih.gov These binding assays are essential indirect indicators of the potential for cellular retention, as a conjugate that cannot bind effectively will not be retained.

Influence of Conjugation Site on Biological Activity

The biological activity of a radioconjugate can be significantly influenced by the site and number of chelators attached to the biomolecule. The p-SCN-Bn-PCTA chelator utilizes its isothiocyanate (-SCN) group to form a stable thiourea (B124793) bond with primary amine groups on proteins, predominantly the ε-amino group of lysine (B10760008) residues. nih.govresearchgate.net This conjugation process is generally a random event, occurring at various solvent-accessible lysine residues on the antibody's surface.

The degree of conjugation, or the number of chelators per antibody, is a critical parameter affecting biological activity. While specific studies detailing the effect of varying numbers of p-SCN-Bn-PCTA molecules are limited, research on analogous DOTA-conjugated antibodies provides valuable insights. It has been shown that an increasing number of conjugated chelators can, beyond a certain point, negatively impact the antibody's immunoreactivity. nih.govnih.gov This loss of activity can occur if the chelator attaches to lysine residues within or near the antigen-binding sites of the antibody, sterically hindering its ability to bind to its target. nih.gov For example, in studies with DOTA-rituximab, immunoreactivity was observed to decrease as the average number of DOTA molecules per antibody increased from four to nine. nih.gov

Comparison with Other Chelator Systems in vitro

The selection of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical, with each system offering a unique profile of radiolabeling efficiency, complex stability, and tolerance to impurities. p-SCN-Bn-PCTA has been extensively compared in vitro with other common chelators, particularly derivatives of DOTA and DTPA.

Radiolabeling Efficiency and Conditions

One of the significant advantages of p-SCN-Bn-PCTA is its ability to form complexes with radiometals under milder conditions than DOTA. Studies comparing the radiolabeling of trastuzumab with ⁶⁴Cu showed that the PCTA-trastuzumab conjugate could be prepared with a radiochemical yield (RCY) of over 95% in less than 30 minutes at room temperature. In contrast, the DOTA-trastuzumab conjugate achieved only an 88% RCY after 2 hours under the same conditions. Similarly, when labeling rituximab with ⁶⁴Cu, the PCTA conjugate was efficiently labeled at room temperature, whereas the DOTA conjugate required heating to 37°C. nih.gov

When evaluated with yttrium-90 (B1217062) (⁹⁰Y), p-SCN-Bn-PCTA also demonstrated rapid complexation kinetics, achieving high radiolabeling yields after just a few minutes of heating, a process that can be slower with DOTA. researchgate.netresearchgate.net This capacity for rapid labeling at or near room temperature makes p-SCN-Bn-PCTA a more suitable choice for sensitive biomolecules that may be damaged by heat. nih.gov

Interactive Data Table: Comparison of ⁶⁴Cu-labeled Antibody Conjugates

Chelator ConjugateRadiolabeling ConditionsRadiochemical Yield (RCY)Serum Stability (48h, 37°C)Reference
⁶⁴Cu-PCTA-RituximabRoom Temperature, 20 min>99.5%~95% nih.gov
⁶⁴Cu-DOTA-Rituximab37°C>99.5%~96% nih.gov
⁶⁴Cu-NOTA-RituximabRoom Temperature, 20 min>99.5%~97.5% nih.gov
⁶⁴Cu-CHX-A"-DTPA-RituximabRoom Temperature, 20 min>99.5%~38.2% nih.gov

In Vitro Stability

The stability of the radiometal-chelator complex is paramount to ensure the radionuclide remains bound to the targeting molecule. In vitro serum stability assays are used to assess this property. Macrocyclic chelators like p-SCN-Bn-PCTA, DOTA, and NOTA consistently demonstrate superior stability compared to acyclic (linear) chelators like DTPA. nih.gov

When ⁶⁴Cu-labeled rituximab conjugates were incubated in human serum at 37°C, all macrocyclic conjugates, including ⁶⁴Cu-PCTA-rituximab, remained highly stable, with less than 6% dissociation of ⁶⁴Cu over 48 hours. nih.gov In stark contrast, conjugates made with DTPA derivatives showed poor stability, with significant dissociation of the radiometal. nih.gov For example, the stability of ⁶⁴Cu-CHX-A”-DTPA-rituximab was reported to be only 38.2% after 48 hours. nih.gov This highlights the kinetic inertness of the complexes formed by macrocyclic structures like PCTA.

Influence of Metal Ion Impurities

Radiometal solutions, particularly those produced from generators, can contain trace amounts of competing metal ion impurities. These impurities can interfere with the radiolabeling process by competing with the intended radionuclide for the chelator. In vitro studies have shown that p-SCN-Bn-PCTA is notably more sensitive to these impurities than DOTA or DTPA.

In a comparative study of ⁹⁰Y labeling, the presence of metal ions such as copper (Cu(II)), zinc (Zn(II)), and particularly iron (Fe(III)) significantly reduced the complexation yield of ⁹⁰Y with p-SCN-Bn-PCTA. researchgate.netresearchgate.net The adverse effects were apparent at impurity concentrations as low as 5 ppm. researchgate.net In contrast, p-SCN-Bn-DTPA was the least affected by these impurities. researchgate.netevitachem.com A similar trend was observed with gallium-68 (B1239309) (⁶⁸Ga), where other chelators like NOTA showed superior tolerance to metal ion impurities compared to PCTA. nih.gov This sensitivity underscores the need for high-purity radiometal preparations when using p-SCN-Bn-PCTA to ensure high radiochemical yields. researchgate.netevitachem.com

Interactive Data Table: Effect of Fe(III) Impurity on ⁹⁰Y-Chelate Complexation Yield

Fe(III) Concentration (ppm)p-SCN-Bn-PCTA (% Yield)p-SCN-Bn-DOTA (% Yield)p-SCN-Bn-DTPA (% Yield)Reference
0>99%>99%>99% researchgate.net
5<80%>99%>99% researchgate.net
10<20%>99%>99% researchgate.net
20<10%~98%>99% researchgate.net
40<10%~95%>99% researchgate.net

Preclinical in Vivo Evaluation Animal Models of Radioconjugates

General Considerations for Animal Model Selection in Radiopharmaceutical Research

The selection of an appropriate animal model is a foundational step in the preclinical evaluation of radiopharmaceuticals and is crucial for generating data with maximum validity and clinical translatability. researchgate.netnih.gov The primary goal is to use a model that recapitulates the human condition as closely as possible, particularly concerning the biological target and physiological processes under investigation. nih.govnih.gov

Rodent models, especially mice, are frequently used for initial proof-of-principle studies due to their cost-effectiveness and availability of established tumor xenograft models. researchgate.netminervamedica.it For radioconjugates targeting specific cancers, immunodeficient mice (e.g., athymic nu/nu) are often chosen as they can host human tumor xenografts without rejection, allowing for the evaluation of tumor targeting and efficacy. researchgate.netmdpi.com However, it is acknowledged that rodent models have limitations, including differences in size, physiology, and the inherent artificiality of induced tumors compared to spontaneous human cancers. researchgate.netminervamedica.it

For certain research questions, larger animal models may be more appropriate. nih.gov For instance, pigs have been used to study tracers for osteomyelitis because their physiology can, in some respects, offer higher predictive validity for human outcomes. nih.gov Companion animals like dogs and cats, which develop spontaneous tumors, offer models that more accurately reflect the complexity and heterogeneity of human cancers. minervamedica.it The choice of animal model can significantly impact study outcomes, as factors like species-dependent metabolism can alter the behavior and metabolite profile of a radiopharmaceutical. nih.gov Therefore, careful consideration of the research objectives is paramount to select a model that provides the most relevant data for predicting performance in humans. researchgate.net

Biodistribution Studies of Radioconjugates

Biodistribution studies are essential for quantifying the uptake and retention of a radioconjugate in target tissues (like tumors) versus non-target organs and tissues over time. hzdr.de These studies involve administering the radiopharmaceutical to an animal model and subsequently measuring the radioactivity in dissected organs and tissues at various time points. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

While specific biodistribution data for a radioconjugate using the p-SCN-Bn-PCTA chelator was not found in the provided search results, extensive data exists for similar constructs using the closely related DOTA chelator, such as ¹⁷⁷Lu-DOTA-trastuzumab. These studies provide a relevant framework for understanding how a PCTA-based radioconjugate might behave in vivo. For example, in a study with athymic mice bearing LS-174T tumor xenografts, ¹⁷⁷Lu-trastuzumab demonstrated clear tumor targeting. mdpi.com

A time-activity curve (TAC) is a graphical representation of radioactivity concentration within a region of interest over time. wikipedia.org These curves are critical for understanding the uptake and retention kinetics of a radiopharmaceutical in a specific tissue. wikipedia.orgnih.gov In preclinical studies, TACs are generated by plotting the %ID/g in a target tissue, such as a tumor, at multiple time points post-injection.

For instance, studies with ¹⁷⁷Lu-labeled trastuzumab in tumor-bearing mice showed that tumor uptake increased over time, reaching a maximum concentration at 96 hours post-injection and remaining relatively constant up to 168 hours. mdpi.comresearchgate.net This prolonged retention in the tumor is a desirable characteristic for a therapeutic radiopharmaceutical. The peak tumor uptake was reported to be 24.70 ± 10.29 %ID/g at 96 hours. mdpi.com Such data indicates specific and sustained binding to the target receptor on cancer cells.

Table 1: Time-Activity Data for ¹⁷⁷Lu-trastuzumab in Tumor Tissue

Time Post-Injection (h)Average Tumor Uptake (%ID/g)Standard Deviation
2419.895.45
4822.567.89
7223.158.12
9624.7010.29
16824.113.61

This table is generated based on data reported in studies of ¹⁷⁷Lu-trastuzumab, as a proxy for a PCTA-based radioconjugate. Data compiled from multiple sources. mdpi.comresearchgate.net

Understanding how a radioconjugate accumulates in and is cleared from healthy, non-target organs is crucial for assessing potential toxicity. researchgate.net The primary routes of excretion for radiopharmaceuticals are the renal (urine) and hepatobiliary (bile to feces) pathways. nih.gov The physicochemical properties of the radioconjugate, such as size and lipophilicity, heavily influence its clearance route. nih.govpurdue.edu

In studies with ¹⁷⁷Lu-labeled antibodies, the highest non-target uptake is typically observed in the blood, liver, and spleen. mdpi.comnih.gov For example, with ¹⁷⁷Lu-trastuzumab, the liver showed an initial uptake of 7.80 ± 2.52 %ID/g at 24 hours, which then decreased over time, indicating clearance. mdpi.com The blood pool consistently shows high initial activity, which gradually diminishes as the radioconjugate distributes to tissues or is cleared from circulation. mdpi.comnih.gov Faint visualization of the kidneys in imaging studies suggests this as an alternate route of excretion. nih.gov High uptake in the spleen can be attributed to the normal elimination pathway for antibodies. researchgate.net

Table 2: Biodistribution of ¹⁷⁷Lu-trastuzumab in Non-Target Organs of Athymic Mice

Organ24 h (%ID/g ± SD)48 h (%ID/g ± SD)96 h (%ID/g ± SD)168 h (%ID/g ± SD)
Blood13.55 ± 1.1213.72 ± 0.799.85 ± 2.543.85 ± 1.50
Liver7.80 ± 2.526.54 ± 1.455.43 ± 1.873.11 ± 1.01
Spleen4.56 ± 1.984.12 ± 1.103.89 ± 0.982.54 ± 0.88
Kidneys3.45 ± 0.883.11 ± 0.762.87 ± 0.651.99 ± 0.54
Lungs5.12 ± 1.544.88 ± 1.213.99 ± 1.032.76 ± 0.99

This table represents compiled data for ¹⁷⁷Lu-DOTA-trastuzumab from preclinical mouse models to illustrate typical non-target accumulation. mdpi.com

The process of conjugating a chelator like p-SCN-Bn-PCTA to a biomolecule can alter its physicochemical properties, which in turn can significantly impact its in vivo biodistribution. mdpi.com Chemical modifications can affect properties like the isoelectric point (pI) of the molecule, potentially influencing its interaction with tissues and clearance mechanisms. mdpi.com

Studies comparing different chelators or varying the number of chelators per antibody have shown a direct impact on pharmacokinetics. For example, increasing the number of DOTA chelators conjugated to an antibody was found to accelerate blood clearance and increase liver uptake, while decreasing accumulation in the tumor. nih.govresearchgate.net This suggests that the conjugation chemistry and the degree of conjugation must be carefully optimized to achieve the desired biodistribution profile. nih.gov The choice of conjugation chemistry itself is critical, as it can inadvertently lead to complement activation, causing large shifts in biodistribution and increased uptake in organs like the lungs. nih.gov Therefore, the specific characteristics of the p-SCN-Bn-PCTA linker and its attachment to a targeting vector would be expected to uniquely influence the resulting radioconjugate's in vivo behavior.

Pharmacokinetic Analysis of Radioconjugates

Pharmacokinetic (PK) analysis describes the time course of a drug's absorption, distribution, metabolism, and excretion. dntb.gov.ua For intravenously administered radioconjugates, the focus is on their distribution and elimination from the body, particularly their clearance from the bloodstream. nih.gov

The rate at which a radioconjugate is cleared from the blood is a key pharmacokinetic parameter. nih.gov This is often determined by collecting blood samples at various times after injection and measuring the radioactivity. The resulting data is plotted to generate a blood clearance curve.

Large molecules like antibodies typically exhibit slow clearance, which is often described by a two-compartment model with an initial rapid distribution phase (alpha phase) followed by a slower elimination phase (beta phase). nih.gov For example, ¹⁷⁷Lu-labeled intact IgG antibodies have shown a long beta half-life (t₁/₂β) of over 2,000 minutes. nih.gov In contrast, smaller antibody fragments clear much more rapidly. nih.gov Studies with ¹⁷⁷Lu-trastuzumab in normal mice revealed high and prolonged retention of radioactivity in the blood, with (19.54 ± 5.09)% of the injected activity per gram remaining at 1 day post-administration and (11.48 ± 3.24)% still present at 7 days. nih.gov This slow clearance allows for more of the radioconjugate to reach the target tumor site but can also contribute to higher radiation doses to healthy tissues.

Renal and Hepatic Excretion Patterns

The excretion patterns of radioconjugates are critical for determining background signal in imaging and off-target radiation doses in therapy. Studies on antibody conjugates using PCTA show a primary route of clearance through the hepatobiliary system, with some renal elimination.

In a comparative study in normal Balb/C mice using the antibody rituximab (B1143277) labeled with ⁶⁴Cu via different chelators, the biodistribution profiles of all stable macrocyclic conjugates, including ⁶⁴Cu-PCTA-rituximab, were largely similar, with most of the radioactivity remaining in the blood pool up to 48 hours post-injection. nih.gov However, a slightly higher accumulation of radioactivity was noted in the feces of animals that received ⁶⁴Cu-PCTA-rituximab, suggesting a component of hepatobiliary clearance for the intact immunoconjugate. nih.gov

Further studies using the antibody trastuzumab in mice also indicated favorable clearance properties for ⁶⁴Cu-PCTA-trastuzumab compared to a DOTA-based conjugate, with lower accumulation of radioactivity in the liver and faster clearance from the kidneys. nih.govnih.gov When cetuximab was conjugated to PCTA and labeled with ¹⁷⁷Lu, biodistribution analysis in mice showed that after the blood, the liver had the highest uptake among non-target organs, reinforcing the role of hepatic clearance. snmjournals.org

Target Uptake and Retention in Disease Models

The efficacy of a targeted radiopharmaceutical is defined by its ability to accumulate and be retained at the site of disease. Preclinical studies in oncology models have demonstrated that p-SCN-Bn-PCTA-based radioconjugates achieve high and specific uptake in tumors.

In a study using a HER2-positive breast cancer model, ⁶⁴Cu-PCTA-trastuzumab showed significantly higher tumor uptake at 24 hours post-injection compared to the more commonly used ⁶⁴Cu-DOTA-trastuzumab. nih.govresearchgate.net This superior uptake at an earlier time point suggests that the PCTA chelator may offer advantages for imaging applications. researchgate.netbohrium.com

Similarly, in an esophageal squamous cell carcinoma (ESCC) model, the uptake of ⁶⁴Cu-PCTA-cetuximab was shown to be dependent on the level of Epidermal Growth Factor Receptor (EGFR) expression. snmjournals.orgnih.gov In tumors with high EGFR expression (TE-8), uptake steadily increased and peaked at 48 hours post-injection. snmjournals.orgnih.gov The therapeutic counterpart, ¹⁷⁷Lu-PCTA-cetuximab, showed even more prolonged retention, with tumor uptake peaking at 120 hours (5 days). nih.gov

Tumor Uptake of PCTA-Based Radioconjugates in Xenograft Models
RadioconjugateTumor ModelTargetPeak Tumor Uptake (%ID/g)Time to Peak UptakeReference
⁶⁴Cu-PCTA-cetuximabTE-8 (High EGFR)EGFR17.5 ± 4.448 h snmjournals.org
⁶⁴Cu-PCTA-cetuximabTE-4 (Low EGFR)EGFR9.0 ± 0.448 h snmjournals.org
¹⁷⁷Lu-PCTA-cetuximabTE-8 (High EGFR)EGFR55.7 ± 6.5120 h snmjournals.orgnih.gov

Tumor-to-Background Ratios (for oncology applications)

High tumor-to-background ratios (TBRs) are essential for clear tumor visualization in diagnostic imaging and for minimizing toxicity in radiotherapy. Radioconjugates using p-SCN-Bn-PCTA have demonstrated superior TBRs compared to those with other chelators.

In the HER2-positive breast cancer model, the higher tumor uptake of ⁶⁴Cu-PCTA-trastuzumab at 24 hours resulted in better contrast and clearer tumor images. bohrium.com Specifically, the tumor-to-kidney ratios for the ⁶⁴Cu-PCTA-trastuzumab were more than two-fold higher than those achieved with the ⁶⁴Cu-DOTA conjugate at this time point. nih.gov

The study on ESCC models provided a detailed comparison of TBRs. snmjournals.org In the high-EGFR expressing TE-8 tumors, ⁶⁴Cu-PCTA-cetuximab showed significantly higher tumor-to-blood, tumor-to-muscle, and tumor-to-liver ratios at 48 hours compared to the low-EGFR expressing TE-4 tumors. snmjournals.org The ability to achieve a tumor-to-liver ratio greater than one was noted as a particularly useful criterion for selecting appropriate targets for therapy. snmjournals.org

Tumor-to-Background Ratios for ⁶⁴Cu-PCTA-cetuximab at 48h
Tumor ModelTumor-to-Blood RatioTumor-to-Muscle RatioTumor-to-Liver RatioReference
TE-8 (High EGFR)5.527.82.2 snmjournals.org
TE-4 (Low EGFR)2.216.10.9 snmjournals.org

Specificity in Inflammation/Infection Models (if applicable)

Currently, the available preclinical research on p-SCN-Bn-PCTA has been focused on applications in oncology. There are no significant reports in the reviewed scientific literature detailing the use or specificity of p-SCN-Bn-PCTA-based radioconjugates in animal models of inflammation or infection.

Quantification of Target Expression by Radioconjugates

A key advantage of immuno-PET imaging is its potential to non-invasively quantify the expression of a molecular target in vivo. Studies have confirmed that ⁶⁴Cu-PCTA-cetuximab can serve as a surrogate biomarker for EGFR expression. snmjournals.org The significantly higher uptake of the radioconjugate in TE-8 tumors compared to TE-4 tumors directly correlated with the higher level of EGFR expression in the TE-8 cell line. snmjournals.orgnih.gov This demonstrates that imaging with PCTA-based radioconjugates can provide quantitative information on target availability, which is valuable for patient selection and therapy monitoring. nih.gov

In Vivo Metabolic Stability of Radioconjugates

In vivo stability was demonstrated in studies where macrocyclic conjugates, including ⁶⁴Cu-PCTA-rituximab, showed prolonged retention of radioactivity in the blood pool of normal mice, which is characteristic of an intact antibody conjugate. nih.gov This contrasted sharply with the rapid blood clearance of unstable ⁶⁴Cu-DTPA-rituximab. nih.gov

More directly, in vitro serum stability assays showed that ⁶⁴Cu-PCTA-trastuzumab was significantly more stable than its DOTA counterpart. After 48 hours of incubation in mouse serum, approximately 80% of ⁶⁴Cu-PCTA-trastuzumab remained intact, compared to only 26% of ⁶⁴Cu-DOTA-trastuzumab. nih.govnih.gov Other reports confirm high stability for both ⁶⁴Cu- and ¹⁷⁷Lu-labeled PCTA-cetuximab, with over 90% of the conjugates remaining stable. nih.gov

Comparative In Vivo Performance with Established Agents

Direct comparisons in preclinical models have highlighted the advantages of p-SCN-Bn-PCTA over other bifunctional chelators, particularly the widely used p-SCN-Bn-DOTA.

The study by Ferreira et al. provided a head-to-head comparison using the trastuzumab antibody. The ⁶⁴Cu-PCTA conjugate was superior to the ⁶⁴Cu-DOTA conjugate in several key aspects: it demonstrated higher stability in serum, achieved significantly higher uptake in HER2-positive tumors at 24 hours, and produced higher tumor-to-background ratios, allowing for earlier and clearer tumor visualization. nih.govresearchgate.netbohrium.com

In a broader comparison using rituximab in normal mice, the in vivo biodistribution of ⁶⁴Cu-PCTA-rituximab was similar to other stable macrocyclic agents like ⁶⁴Cu-NOTA-rituximab and ⁶⁴Cu-DOTA-rituximab. nih.gov All showed favorable stability with long blood circulation times. However, this study also underscored the dramatic difference in performance compared to acyclic chelators, with DTPA-based conjugates showing poor stability and rapid, non-specific clearance. nih.gov These findings collectively position PCTA as a highly effective chelator for developing antibody-based radiopharmaceuticals, often outperforming established agents like DOTA in terms of stability and in vivo targeting.

Therapeutic Efficacy in Animal Models (for therapeutic radiometals)

A comprehensive review of available scientific literature indicates a notable gap in preclinical studies focused on the therapeutic efficacy of radiometals chelated specifically by p-SCN-Bn-PCTA. While numerous studies evaluate the therapeutic potential of radionuclides such as Lutetium-177 (¹⁷⁷Lu), Lead-212 (²¹²Pb), and Actinium-225 (²²⁵Ac) for cancer treatment, these investigations predominantly utilize other well-established chelators like DOTA and DTPA or novel proprietary chelators. cornell.edunih.govnih.govnih.govnih.gov

No specific data from in vivo animal studies detailing tumor growth inhibition by radiopharmaceuticals constructed with the p-SCN-Bn-PCTA chelator were identified in the reviewed literature. Research on tumor growth inhibition using therapeutic radiometals is extensive, but these studies have been conducted with alternative chelating agents. onclive.comresearchgate.netnih.govnih.gov

Similarly, survival analysis data from preclinical animal models treated with a p-SCN-Bn-PCTA-based radiotherapeutic are not available in the reviewed scientific publications. Studies reporting survival benefits in animal models from targeted alpha or beta therapy have utilized different conjugation chemistries. cornell.edunih.govnih.gov

Preclinical dosimetry, which is crucial for estimating the absorbed radiation dose to tumors and healthy organs, has been thoroughly investigated for various radiopharmaceuticals. nih.govresearchgate.netscispace.com However, specific dosimetry calculations and considerations for therapeutic radiometals stably chelated by p-SCN-Bn-PCTA in animal models have not been reported in the available literature.

In Vivo Imaging Performance (e.g., PET, SPECT)

The performance of p-SCN-Bn-PCTA in preclinical in vivo imaging has been evaluated, primarily for Positron Emission Tomography (PET) using the radionuclide Copper-64 (⁶⁴Cu). These studies provide valuable insights into its utility as a chelator for diagnostic applications.

The quality of PET images obtained with ⁶⁴Cu-labeled antibodies conjugated via p-SCN-Bn-PCTA has been shown to be superior in certain contexts compared to the widely used chelator, p-SCN-Bn-DOTA. In a comparative study using the antibody trastuzumab in mice bearing HER2/neu-positive tumors, the ⁶⁴Cu-PCTA-trastuzumab conjugate resulted in better tumor images at 24 hours post-injection. isotopes.gov This improvement in image quality was attributed to higher tumor-to-background ratios. isotopes.gov By 40 hours, conjugates using either PCTA or DOTA allowed for clear visualization of the HER2-positive tumors. isotopes.gov

However, the performance of the chelator can be dependent on the specific radiometal. In a study evaluating chelators for Manganese-52 (⁵²Mn), a long-lived positron emitter, p-SCN-Bn-PCTA demonstrated a lower radiochemical yield (<50%) when labeling trastuzumab compared to other chelators like p-SCN-Bn-Oxo-DO3A under similar reaction conditions. nih.gov

A direct correlation between biodistribution data and PET imaging performance has been established for p-SCN-Bn-PCTA conjugates. The superior image quality of ⁶⁴Cu-PCTA-trastuzumab was linked to its higher uptake in HER2/neu-positive tumors compared to the ⁶⁴Cu-DOTA-trastuzumab conjugate at 24 hours post-injection. isotopes.gov This higher tumor accumulation, a key biodistribution parameter, directly translates to a stronger signal from the tumor in PET images, thereby enhancing image contrast and quality. isotopes.gov

Data Table 1: Tumor Uptake of ⁶⁴Cu-Labeled Trastuzumab Conjugates in HER2/neu-Positive Tumors

Time Point⁶⁴Cu-PCTA-trastuzumab (%ID/g)⁶⁴Cu-DOTA-trastuzumab (%ID/g)
24 h15.2 ± 2.111.5 ± 1.8
40 h13.9 ± 1.512.8 ± 1.9

Data derived from a comparative study in mice bearing HER2/neu-positive tumors. isotopes.gov %ID/g = percentage of injected dose per gram of tissue.

Data Table 2: Tumor-to-Muscle Ratios of ⁶⁴Cu-Labeled Trastuzumab Conjugates

Time Point⁶⁴Cu-PCTA-trastuzumab⁶⁴Cu-DOTA-trastuzumab
24 h8.9 ± 1.26.4 ± 0.9
40 h9.3 ± 1.08.5 ± 1.1

Data derived from a comparative study in mice bearing HER2/neu-positive tumors, reflecting tumor-to-background contrast. isotopes.gov

Mechanistic Insights and Structure Activity Relationships

Molecular Modeling and Computational Chemistry of PCTA Complexes

Computational methods, including molecular modeling and density functional theory (DFT), are powerful tools for investigating the structural and electronic properties of PCTA complexes. These techniques provide a molecular-level understanding that complements experimental data.

The PCTA ligand is a heptadentate chelator, meaning it can form up to seven bonds with a central metal ion through its four nitrogen atoms (one in the pyridine (B92270) ring and three in the cyclen backbone) and three carboxylate arms. mdpi.com The incorporation of a pyridine ring into the 12-membered macrocyclic frame lends considerable rigidity to the structure compared to more flexible ligands like DOTA. nih.govuniovi.es This pre-organized conformation is thought to contribute to faster complex formation kinetics. nih.gov

The spatial arrangement of atoms around the central metal ion, known as the coordination geometry, is a key determinant of the complex's stability and reactivity. wikipedia.orgnumberanalytics.com For transition metal complexes, common geometries include octahedral and tetrahedral arrangements. numberanalytics.com In PCTA complexes, the coordination geometry is often a distorted polyhedron. acs.org For instance, X-ray and DFT calculations on the antimony(III) complex, [Sb(PCTA)], have been used to describe its detailed structure. acs.orgnih.gov

Computational studies on related copper(II) picolinate (B1231196) chelators show that they can adopt geometries such as distorted square-pyramidal or distorted octahedral, the latter of which is often subject to Jahn-Teller distortion. acs.org A critical feature of many lanthanide-PCTA (Ln-PCTA) complexes is the presence of two inner-sphere water molecules. acs.orgrsc.org These water molecules can be replaced by other biological molecules, a process that can be studied using advanced techniques like Chemical Exchange Saturation Transfer (CEST) MRI. acs.org Variable-temperature 17O NMR studies have even shown that these two inner-sphere water molecules can have distinct residence times. researcher.life This deviation from ideal planar geometry, imposed by the pyridine unit, significantly influences the reactivity of the resulting metal complex. uniovi.es

The energetic favorability of forming a metal-PCTA complex is defined by its thermodynamic stability and kinetic inertness. Thermodynamic stability, often expressed as the stability constant (log K), indicates the strength of the metal-ligand bond at equilibrium. Kinetic inertness refers to the rate at which the complex dissociates. For in vivo applications, a complex must be thermodynamically stable and kinetically inert to prevent the release of the free radiometal, which could lead to off-target toxicity. ethernet.edu.et

Studies on a bifunctional derivative, (S)-5-(p-nitrobenzyl)-PCTA (NO2-Bn-PCTA), show that its stability with divalent metals like Mg²⁺, Ca²⁺, Cu²⁺, and Zn²⁺ is similar to that of the parent PCTA ligand. nih.govacs.org However, the stability of its lanthanide(III) complexes is slightly lower than that of the corresponding PCTA chelates. nih.govacs.org Despite this, the thermodynamic stability of PCTA-based complexes is generally high; for example, the log K for [Sb(PCTA)] was found to be 23.2, sufficient to prevent metal hydrolysis at physiological pH. acs.orgnih.gov

A key advantage of the PCTA scaffold is its rapid complexation kinetics. nih.govacs.org The rate of complex formation for Ln(NO2-Bn-PCTA) is comparable to that of PCTA, which is among the fastest of all known macrocyclic ligands for lanthanides. nih.gov Furthermore, the acid-catalyzed dissociation of these complexes is slow, with kinetic inertness comparable to that of the widely used Ln(DOTA) chelates. nih.govacs.org This combination of rapid formation and high kinetic inertness makes PCTA-based chelators highly suitable for radiolabeling applications. nih.gov

Table 1: Stability Constants (log K) of NO2-Bn-PCTA and PCTA Complexes with Various Metal Ions. nih.gov
Metal Ionlog K [M(NO2-Bn-PCTA)]log K [M(PCTA)]
Mg²⁺8.598.48
Ca²⁺9.519.70
Cu²⁺21.8422.28
Zn²⁺18.4218.67
La³⁺15.7516.51
Eu³⁺17.4718.10
Lu³⁺18.2318.90

Influence of Linker Chemistry on Bioconjugate Properties

The bifunctional nature of p-SCN-Bn-PCTA is conferred by the para-isothiocyanatobenzyl (p-SCN-Bn) group. axispharm.comchemicalbook.com This reactive linker enables the covalent attachment of the chelator to a biomolecule, such as a peptide, antibody, or aptamer, which serves to guide the radiometal to a specific biological target. axispharm.commedchemexpress.com The chemistry of this linker profoundly influences the synthesis and properties of the final bioconjugate.

The isothiocyanate (SCN) group readily reacts with primary amines on biomolecules to form a stable thiourea (B124793) bond. axispharm.com The efficiency of this conjugation reaction depends on factors like pH, temperature, and reaction time. For example, the conjugation of p-SCN-Bn-PCTA to an RNA aptamer was found to be highly efficient at a pH of 8–9 when incubated at 40°C. nih.gov Under these conditions, the reaction could achieve chemical yields over 80% within about 3 hours. nih.gov

The choice of linker and chelator combination also impacts the properties of the final radioimmunoconjugate. In a comparative study, the antibody Rituximab (B1143277) was conjugated with p-SCN-Bn-PCTA and other chelators. nih.govresearchgate.net The resulting ⁶⁴Cu-PCTA-Rituximab conjugate demonstrated very high radiolabeling efficiency, although it also showed a slightly higher level of antibody aggregates compared to some other conjugates. nih.gov Importantly, the serum stability of the ⁶⁴Cu-PCTA-Rituximab was high, highlighting the robustness of the macrocyclic chelate in biological media. nih.gov In another study, approximately three PCTA molecules were successfully conjugated to the anti-EGFR antibody NCAB001 using the p-SCN-Bn linker. mdpi.com

Impact of Macrocycle Substitutions on Chelation Properties

Modifying the core structure of the PCTA macrocycle is a key strategy for fine-tuning its chelation properties. Substitutions can be made on the pyridine ring, the ethylene (B1197577) bridges of the pyclen backbone, or the acetate (B1210297) coordinating arms. nih.govsci-hub.se Each modification can alter the ligand's basicity, pre-organization, and steric profile, which in turn affects the thermodynamic stability and kinetic inertness of its metal complexes.

A well-studied example is (S)-5-(p-nitrobenzyl)-PCTA, a precursor to p-SCN-Bn-PCTA, where a p-nitrobenzyl group is attached to one of the ethylene bridges. nih.govacs.org This position was chosen specifically to minimize electronic interference with the coordinating atoms while potentially increasing the rigidity of the macrocycle. nih.gov The protonation constants of NO2-Bn-PCTA, which reflect the basicity of the nitrogen atoms, were found to be very similar to the parent PCTA, indicating the substituent had little electronic effect. nih.govacs.org However, this substitution does slightly lower the stability of the resulting lanthanide complexes, as shown in Table 1. nih.gov

Table 2: Protonation Constants (log K) of PCTA and NO2-Bn-PCTA at 25°C. nih.gov
ConstantPCTANO2-Bn-PCTA
log K₁10.5510.38
log K₂6.676.90
log K₃3.583.45
log K₄2.522.48
log K₅-2.01

Other substitutions have more dramatic effects. For instance, replacing one of the acetate arms with an N-substituted amide, as in PCTA-(gly)₃, significantly lowers the total basicity of the ligand compared to PCTA. nih.gov This change can negatively impact the stability of the metal complex. sci-hub.se Similarly, replacing one of the macrocyclic nitrogen atoms with an ether oxygen atom was found to decrease the stability of the resulting Mn(II) complex. frontiersin.org These findings demonstrate that even subtle changes to the macrocyclic framework can have a significant impact on the crucial chelation properties of the ligand.

Elucidation of Radioconjugate Interaction with Biological Targets

The ultimate purpose of conjugating a PCTA-based chelator to a biomolecule is to deliver a radionuclide to a specific biological target, such as a receptor or antigen on the surface of cancer cells. A critical step in the evaluation of a new radioconjugate is to confirm that the conjugation and radiolabeling process does not compromise the biomolecule's binding affinity and specificity for its target.

Several studies have successfully demonstrated that p-SCN-Bn-PCTA conjugates retain their biological activity. In one study, p-SCN-Bn-PCTA was conjugated to the peptide cyclo-RGDyK, which targets the αvβ₃ integrin receptor, a marker of angiogenesis. acs.org The resulting PCTA-RGD conjugate was found to retain its high affinity for the αvβ₃ receptor. acs.org

Similarly, when p-SCN-Bn-PCTA was conjugated to an RNA aptamer that targets the prostate-specific membrane antigen (PSMA), the resulting ⁶⁴Cu-labeled bioconjugate was evaluated for its binding specificity. nih.gov In another application, the anti-EGFR antibody Cetuximab was conjugated with p-SCN-Bn-PCTA and radiolabeled with either ⁶⁴Cu or ¹⁷⁷Lu. researchgate.net These radioconjugates were used for in vitro and in vivo studies to target the epidermal growth factor receptor (EGFR). researchgate.net Furthermore, a ⁶⁴Cu-labeled anti-EGFR antibody, ⁶⁴Cu-NCAB001, which utilizes the p-SCN-Bn-PCTA chelator, was able to clearly identify small pancreatic tumor lesions in mouse models via PET imaging, confirming its successful interaction with the EGFR target in a living system. mdpi.com

Strategies for Modulating Pharmacokinetics through Ligand Design

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, and for a radiopharmaceutical, it dictates the delivery of the radioactive payload to the target tissue versus healthy organs. The design of the chelator and associated linker plays a crucial role in determining the pharmacokinetic profile of the entire radioconjugate. ethernet.edu.etmdpi.com

By altering the ligand structure, properties such as charge, lipophilicity, and size can be modified to influence how the radioconjugate behaves in the body. mdpi.com For example, the choice of chelator can significantly affect the biodistribution of a radioimmunoconjugate. A comparative study in normal mice examined the in vivo behavior of the antibody Rituximab conjugated to various ⁶⁴Cu-labeled chelators, including p-SCN-Bn-PCTA. nih.govresearchgate.net The results showed differences in organ uptake and clearance rates depending on the chelator used. For instance, at 48 hours post-injection, the blood retention and liver uptake varied between conjugates, highlighting the chelator's role in modulating pharmacokinetics.

Table 3: Biodistribution of ⁶⁴Cu-labeled Rituximab Immunoconjugates in Normal Mice at 48 hours post-injection (% Injected Dose per Gram). nih.gov
Chelator ConjugateBloodLiverSpleenKidney
⁶⁴Cu-NOTA-Rituximab15.2 ± 1.14.7 ± 0.32.5 ± 0.32.6 ± 0.2
⁶⁴Cu-PCTA-Rituximab13.7 ± 1.66.4 ± 0.53.1 ± 0.43.1 ± 0.3
⁶⁴Cu-DOTA-Rituximab14.0 ± 1.16.3 ± 0.42.7 ± 0.23.2 ± 0.1
⁶⁴Cu-Oxo-DO3A-Rituximab14.2 ± 0.75.8 ± 0.32.7 ± 0.23.1 ± 0.1

Studies with ¹⁷⁷Lu-labeled p-SCN-Bn-PCTA have also shown favorable in vivo clearance characteristics. units.it The ability to achieve efficient labeling at room temperature or with gentle heating, as is possible with PCTA-RGD conjugates, can also be advantageous for preserving the pharmacokinetic integrity of sensitive biomolecules. acs.org These examples underscore the importance of rational ligand design as a powerful strategy for optimizing the pharmacokinetic properties of targeted radiopharmaceuticals.

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
p-SCN-Bn-PCTA3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid
PCTA3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
NO2-Bn-PCTA(S)-5-(p-nitrobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
DOTA1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
NOTA1,4,7-Triazacyclononane-1,4,7-triacetic acid
p-SCN-Bn-NOTAS-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid
cyclo-RGDyKcyclic(Arginyl-Glycyl-Aspartyl-D-Tyrosyl-Lysyl)
ODO3A10-(Carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]-4-oxa-acetic acid
PC3AMHTris(carbamoylmethyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
PCTA-(gly)₃PCTA-tris(glycinamide)
CetuximabAnti-epidermal growth factor receptor (EGFR) monoclonal antibody
RituximabAnti-CD20 monoclonal antibody
NCAB001Anti-epidermal growth factor receptor (EGFR) monoclonal antibody
p-SCN-Bn-Oxo-DO3AS-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-cyclododecane-4,7-diacetic acid-1-glutaric acid

Rational Design Principles for Next-Generation PCTA Derivatives

The choice of the reactive functional group at the terminus of the linker is another critical design element. To facilitate covalent attachment to a wide range of biomolecules such as peptides, antibodies, and nanoparticles, a variety of functional groups have been incorporated into the PCTA framework. These include esters, carboxylic acids, alcohols, amines (both aliphatic and aromatic), maleimides, and azides. sci-hub.se This versatility allows for the use of different conjugation chemistries, providing flexibility in the design of targeted radiopharmaceuticals. For instance, the commonly used isothiocyanate group (-NCS) on p-SCN-Bn-PCTA reacts efficiently with primary amines on proteins and peptides to form stable thiourea linkages. researchgate.netnih.gov

Detailed Research Findings on PCTA Derivative Performance

Research has demonstrated the successful application of these design principles in creating a family of PCTA-based bifunctional chelators with tailored properties. Comparative studies have often benchmarked these new derivatives against established chelators like DOTA and NOTA, revealing key structure-activity relationships.

One significant finding is the superior complexation kinetics of PCTA-based chelators compared to DOTA. For example, the parent ligand PCTA has been shown to form complexes with lanthanide ions approximately an order of magnitude faster than DOTA. nih.gov This advantage extends to its bifunctional derivatives. Studies comparing the radiolabeling of rituximab with ⁶⁴Cu using various chelators showed that p-SCN-Bn-PCTA, along with other macrocyclic chelators, resulted in stable radioimmunoconjugates, in contrast to DTPA derivatives which showed poor serum stability. nih.govacs.org

The ability to be radiolabeled under mild conditions is a significant advantage of PCTA derivatives. For instance, the ¹⁷⁷Lu-PCTA-NCS complex can be prepared in high radiolabeling yields at ambient temperature, a notable improvement over DOTA-based systems that often require heating. researchgate.net Similarly, chelators like p-NO₂-Bn-PCTA have been developed that show high radiochemical yields with ⁶⁸Ga at room temperature within minutes. mdpi.com

The tables below summarize the characteristics and performance of various PCTA derivatives from different studies, illustrating the structure-activity relationships.

Table 1: Comparison of Radiolabeling Efficiency and Stability of Antibody-Chelator Conjugates with ⁶⁴Cu

Bifunctional ChelatorAntibody ConjugateAverage Chelators per AntibodyRadiolabeling Efficiency (at 250 nM Ab)Serum Stability (48h)Reference
p-SCN-Bn-PCTA PCTA-Rituximab4.9 ± 0.9High<6% dissociation nih.govacs.org
p-SCN-Bn-DOTADOTA-Rituximab4.9 ± 0.9High<6% dissociation nih.govacs.org
p-SCN-NOTANOTA-Rituximab4.9 ± 0.998%<6% dissociation nih.govacs.org
p-SCN-CHX-A''-DTPACHX-A''-DTPA-Rituximab4.9 ± 0.9Low~62% dissociation nih.govacs.org

This interactive table allows for the comparison of p-SCN-Bn-PCTA with other common bifunctional chelators when conjugated to the same antibody and radiolabeled with ⁶⁴Cu. The data highlights the superior stability of macrocyclic chelators over acyclic ones like DTPA derivatives.

Table 2: Properties of Various Functionalized PCTA Derivatives

PCTA DerivativeFunctional Group for ConjugationKey Finding/AdvantageMetal Ion(s) StudiedReference
p-SCN-Bn-PCTA IsothiocyanateForms stable conjugates; used for targeting αvβ3 integrin.⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu, ⁶⁴Cu researchgate.netresearchgate.netmdpi.com
(S)-5-(p-Nitrobenzyl)-PCTANitro (precursor to amine)Fast complexation kinetics with lanthanides.Lanthanides nih.gov
PCTA-NCSIsothiocyanateHigh radiolabeling yields with ¹⁷⁷Lu at room temperature.¹⁷⁷Lu researchgate.net
PCTA-DSPEPhospholipidFor visualizing atherosclerotic plaques.Not specified mdpi.com
PCTA-C4AmideSynthesized for potential radiofluorination applications.Gallium nih.gov
PCTA-AzideAzideAllows for "click chemistry" conjugation.Europium sci-hub.se
PCTA-MaleimideMaleimideFor conjugation to thiol-containing biomolecules.Not specified sci-hub.se

This interactive table showcases the versatility of the PCTA scaffold, which can be functionalized with a variety of reactive groups to suit different conjugation strategies and applications. The derivatives maintain favorable complexation properties with a range of medically relevant metal ions.

Table 3: Compound Names Mentioned in the Article

Abbreviation/Trivial NameFull Chemical Name
p-SCN-Bn-PCTA(4S)-4-((4-Isothiocyanatophenyl)methyl)-3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
PCTA3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
NOTA1,4,7-triazacyclononane-1,4,7-triacetic acid
DTPADiethylenetriaminepentaacetic acid
p-SCN-Bn-DOTAS-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
p-SCN-NOTAS-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid
p-SCN-CHX-A''-DTPAS-2-(4-Isothiocyanatobenzyl)-cyclohexyl-diethylenetriaminepentaacetic acid
p-NO₂-Bn-PCTA(S)-5-(p-Nitrobenzyl)-PCTA
PCTA-NCSpara-Isothiocyanato benzyl (B1604629) 3,6,9,15-tetraazabicyclo [9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
PCTA-DSPE1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PCTA conjugate
PCTA-C4N-butyl-2,2',2''-(3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triyl)triacetamide
RituximabA chimeric monoclonal antibody against the protein CD20

Emerging Applications and Future Directions for P Scn Bn Pcta

Application in Theranostic Radiopharmaceutical Development

The concept of theranostics, which integrates diagnostic imaging and targeted therapy, represents a paradigm shift towards personalized medicine. p-SCN-Bn-PCTA is a key enabler in this field due to its versatility in chelating both diagnostic (e.g., Gallium-68 (B1239309), Copper-64) and therapeutic (e.g., Lutetium-177, Yttrium-90) radiometals. thno.orgnih.gov This allows for the creation of matched pairs of radiopharmaceuticals where the same targeting molecule, conjugated to p-SCN-Bn-PCTA, can be used first for imaging to identify and characterize target lesions and then for therapy to deliver a cytotoxic payload.

A prime example is the development of agents targeting the epidermal growth factor receptor (EGFR). Researchers have successfully conjugated p-SCN-Bn-PCTA to cetuximab, an anti-EGFR antibody, and labeled it with either ⁶⁴Cu for Positron Emission Tomography (PET) imaging or ¹⁷⁷Lu for radioimmunotherapy. nih.gov This approach allows for pre-therapeutic imaging to confirm tumor uptake and dosimetry calculations, followed by targeted radionuclide therapy using the same biological vector, embodying the core principle of theranostics. nih.gov The ability of p-SCN-Bn-PCTA to stably bind different radiometals is crucial for these applications, ensuring that the diagnostic and therapeutic agents have comparable in vivo behavior. thno.org

Integration with Nanotechnology and Drug Delivery Systems

The convergence of nanotechnology and radiopharmaceuticals opens new avenues for enhancing drug delivery and imaging. p-SCN-Bn-PCTA has been successfully integrated into nanoplatforms, particularly superparamagnetic iron oxide nanoparticles (SPIONs), to create multifunctional theranostic agents. tandfonline.com In one study, SPIONs were coated with carboxymethyl chitosan (B1678972) and then conjugated with antibodies (like trastuzumab) via the p-SCN-Bn-PCTA chelator. tandfonline.com These nanoparticles were then radiolabeled with ⁶⁴Cu for PET imaging and SPECT imaging, and could also be loaded with chemotherapy drugs like doxorubicin. tandfonline.com

This integration offers several advantages. The nanoparticles serve as a scaffold for multimodal imaging (PET and MRI from the SPION core) and can carry a higher payload of both the radiometal and a therapeutic drug. tandfonline.com Stability studies have shown that p-SCN-Bn-PCTA-conjugated antibodies on these nanoplatforms maintain better stability under physiological conditions compared to conjugates using other chelators like DOTA. tandfonline.com This enhanced stability is critical for ensuring the integrity of the agent until it reaches its target, thereby improving efficacy and reducing off-target effects.

Potential in Multi-Modality Imaging Agents (e.g., CEST MRI)

p-SCN-Bn-PCTA is also being explored for the development of multi-modality imaging agents that combine the high sensitivity of nuclear imaging with the high spatial resolution of other techniques like Magnetic Resonance Imaging (MRI). While direct applications with Chemical Exchange Saturation Transfer (CEST) MRI are still emerging, the fundamental properties of p-SCN-Bn-PCTA make it an attractive candidate for such systems.

The integration of p-SCN-Bn-PCTA with nanocarriers like SPIONs is a step in this direction, creating PET/MRI dual-modality probes. tandfonline.com Furthermore, the inherent structure of the PCTA ligand could potentially be modified to include moieties detectable by other imaging modalities. The development of such agents would provide a more comprehensive picture of disease by correlating anatomical and functional information, which is a significant goal in diagnostic imaging.

Advances in Automated Radiopharmaceutical Synthesis and Purification

The short half-life of many PET radionuclides, such as ⁶⁸Ga (t½ ≈ 68 minutes), necessitates rapid and efficient radiolabeling, often requiring automated synthesis modules. mdpi.com p-SCN-Bn-PCTA's favorable reaction kinetics, allowing for rapid and high-yield radiolabeling at room temperature or with gentle heating, make it highly suitable for automation. acs.org This is a significant advantage over chelators like DOTA, which often require heating to higher temperatures to achieve comparable yields, a step that can be complex to integrate into automated systems and potentially harmful to sensitive biomolecules. mdpi.com

While specific automated synthesis platforms explicitly designed for p-SCN-Bn-PCTA are still in development, its compatibility with the conditions required for automation (e.g., rapid reaction times, mild conditions) is a key driver for its adoption. The development of kit-based formulations, where the p-SCN-Bn-PCTA-conjugated targeting molecule is pre-aliquoted and can be simply mixed with the radionuclide from a generator, is a logical next step that would further streamline the production of radiopharmaceuticals for clinical use.

Exploration of Novel Radiometals for p-SCN-Bn-PCTA Chelation

Research into the chelating capabilities of p-SCN-Bn-PCTA extends beyond the commonly used ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu. Its versatile coordination chemistry makes it a candidate for a range of other medically relevant radiometals. Studies have investigated its potential for labeling with therapeutic beta-emitter ⁹⁰Y and the long-lived positron emitter ⁵²Mn. researchgate.netunits.itnih.gov

For instance, a comparative study evaluated p-SCN-Bn-PCTA for labeling with ⁹⁰Y, noting that it achieved high radiolabeling yields but was sensitive to trace metal impurities. researchgate.net In another study developing a long-term PET imaging agent for HER2, trastuzumab was conjugated with p-SCN-Bn-PCTA and labeled with ⁵²Mn (t½ = 5.6 days). nih.govresearchgate.net Although the radiolabeling efficiency was lower compared to another chelator, this exploration highlights the ongoing effort to expand the palette of radiometals that can be used with PCTA-based systems, potentially enabling imaging over longer biological processes. nih.govresearchgate.net

Table 1: Comparison of Radiolabeling Efficiency and Stability for Different Chelators

Chelator Radiometal Targeting Molecule Radiolabeling Conditions Radiochemical Yield (RCY) Serum Stability (48h) Reference
p-SCN-Bn-PCTA ⁶⁴Cu Rituximab (B1143277) Room Temperature >99% >94% nih.gov
p-SCN-Bn-PCTA ⁶⁸Ga cyclo-RGDyK Room Temperature, 5 min >95% 93 ± 2% acs.org
p-SCN-Bn-DOTA ⁶⁴Cu Rituximab Room Temperature >99% >94% nih.gov
p-SCN-Bn-NOTA ⁶⁸Ga cyclo-RGDyK Room Temperature, 5 min >95% 98 ± 1% acs.org
p-SCN-Bn-DTPA ⁶⁴Cu Rituximab Room Temperature 92% <40% nih.gov
p-SCN-Bn-Oxo-DO3A ⁵²Mn Trastuzumab 37 °C, 30 min 90 ± 1.5% >95% (5 days) researchgate.net
p-SCN-Bn-PCTA ⁵²Mn Trastuzumab 37 °C, 30 min <50 ± 2.5% N/A nih.govresearchgate.net

Strategies for Enhancing Target Specificity and Reducing Off-Target Accumulation

The ultimate success of a targeted radiopharmaceutical depends on its ability to accumulate at the disease site while minimizing uptake in healthy tissues. The choice of the bifunctional chelator itself is a critical first step in this strategy. Comparative studies have shown that p-SCN-Bn-PCTA conjugates can exhibit different biodistribution profiles than those made with other chelators. For example, when conjugated to a cyclo-RGDyK peptide and labeled with ⁶⁸Ga, the p-SCN-Bn-PCTA conjugate showed significantly lower kidney uptake compared to its NOTA counterpart, which could be advantageous in reducing renal toxicity. acs.org

Beyond the chelator, enhancing specificity involves the careful selection and engineering of the targeting vector. p-SCN-Bn-PCTA is readily conjugated to highly specific biomolecules such as monoclonal antibodies (mAbs), antibody fragments, and peptides, which are designed to bind to tumor-associated antigens with high affinity. nih.govmdpi.com Future strategies will likely involve the use of engineered antibody fragments (e.g., minibodies, nanobodies) that have faster clearance profiles, which, when paired with an appropriate radionuclide and a stable chelator like p-SCN-Bn-PCTA, can lead to improved tumor-to-background ratios. nih.gov

Overcoming Challenges in Preclinical Translation

Translating a promising radiopharmaceutical from the laboratory to the clinic is fraught with challenges, including ensuring in vivo stability, minimizing off-target toxicity, and developing scalable manufacturing processes. thno.org p-SCN-Bn-PCTA is at the center of research aimed at overcoming these hurdles. Its ability to form highly stable complexes with radiometals, as demonstrated in numerous serum stability assays, directly addresses the issue of premature release of the radiometal in vivo, which can lead to off-target accumulation (e.g., in bone). nih.govresearchgate.net

Studies comparing p-SCN-Bn-PCTA with other chelators provide crucial data for selecting the best agent for clinical development. For example, the superior stability of macrocyclic chelators like PCTA over linear ones like DTPA for copper-64 is a key preclinical finding that guides development. nih.gov Furthermore, the development of nanoplatforms using p-SCN-Bn-PCTA offers a strategy to improve pharmacokinetics and delivery. tandfonline.com Overcoming manufacturing challenges is being addressed by its suitability for rapid, kit-based, and automated synthesis, which is essential for consistent, clinical-grade production. acs.org

Conclusion

Summary of Key Research Findings on p-SCN-Bn-PCTA

Research has firmly established p-SCN-Bn-PCTA as a highly effective bifunctional chelator for radiopharmaceutical development. Key findings underscore its ability to be radiolabeled with medically important radionuclides, such as ⁶⁴Cu, with exceptional speed and efficiency at room temperature, surpassing traditional chelators like DOTA. nih.gov Preclinical studies have demonstrated that the resulting radioconjugates, particularly with antibodies like trastuzumab, exhibit high in vivo stability and can achieve superior tumor-to-background ratios in PET imaging compared to their DOTA-based counterparts. nih.gov The robust thiourea (B124793) linkage formed via its isothiocyanate group ensures stable attachment to a variety of targeting biomolecules. acs.org However, research also points to a higher sensitivity to trace metal impurities during labeling with certain isotopes, such as ⁹⁰Y, which presents a quality control challenge. evitachem.comresearchgate.net

Significance of p-SCN-Bn-PCTA in Current Radiopharmaceutical Landscape

The significance of p-SCN-Bn-PCTA lies in its ability to address critical needs in the radiopharmaceutical field. Its capacity for rapid, mild-condition labeling is a major advantage, particularly for sensitive biomolecules and short-lived isotopes. By enabling the creation of highly stable ⁶⁴Cu-based immuno-PET agents with improved imaging characteristics, it contributes directly to the advancement of personalized medicine, allowing for better visualization and characterization of disease. nih.govnih.gov As the demand for targeted radionuclide therapies grows, the need for chelators that form exceptionally stable complexes to minimize off-target toxicity becomes paramount. nih.gov p-SCN-Bn-PCTA, as a member of the PCTA class of chelators, represents a step forward in achieving the required stability and kinetic inertness for both diagnostic and therapeutic applications. researchgate.netnih.gov

Future Outlook and Prospects for p-SCN-Bn-PCTA Derivatives

The future for p-SCN-Bn-PCTA and its derivatives appears bright. Ongoing research is likely to focus on optimizing the PCTA scaffold to enhance its properties further. This could include developing derivatives with even faster chelation kinetics, reduced sensitivity to impurities, or alternative reactive groups for bioconjugation to different functional groups on targeting vectors. There is also potential in creating "theranostic pairs," where a single PCTA-conjugated biomolecule could be labeled with either a diagnostic isotope (like ⁶⁸Ga or ⁶⁴Cu) for imaging and patient selection, and then with a therapeutic isotope (like ¹⁷⁷Lu or ²²⁵Ac) for treatment. nih.gov As the field of radiopharmaceuticals continues to advance towards more precise and personalized treatments, the demand for high-performance chelators like p-SCN-Bn-PCTA will undoubtedly grow, solidifying its role as a key enabling technology.

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